Aftin-5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C19H26N6O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1 |
InChIキー |
HYFZLABHJHEEFS-CQSZACIVSA-N |
異性体SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
正規SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
製品の起源 |
United States |
Foundational & Exploratory
What is the mechanism of action of Aftin-5?
An In-depth Technical Guide on the Mechanism of Action of Aftin-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the Amyloid-β Forty-Two Inducer (Aftin) family, is a small molecule that selectively modulates the production of amyloid-β (Aβ) peptides. Specifically, it robustly increases the extracellular levels of the aggregation-prone Aβ42 peptide while decreasing Aβ38 levels, without affecting Aβ40.[1][2][3] This activity is dependent on the enzymatic functions of β-secretase and γ-secretase.[1][2] The proposed mechanism of action involves an interaction with mitochondrial proteins and a potential alteration of γ-secretase activity, possibly through changes in subcellular compartmentalization and lipid raft properties. This compound's ability to shift the Aβ42/Aβ40 ratio is a valuable tool for studying the pathological mechanisms of Alzheimer's Disease (AD) in vitro.
Core Mechanism of Action
This compound's primary mechanism of action is the modulation of Amyloid Precursor Protein (APP) processing, leading to a specific shift in the profile of secreted Aβ peptides. This effect is not due to an inhibition of Aβ degradation pathways, such as enzymatic degradation or autophagy. Instead, this compound appears to directly or indirectly influence the activity of the γ-secretase complex.
The key molecular events are:
-
β- and γ-Secretase Dependency : The effects of this compound on Aβ production are completely blocked by inhibitors of both β-secretase and γ-secretase, indicating that this compound acts on the established APP processing pathway.
-
Modulation of γ-Secretase Cleavage : this compound is proposed to alter the processivity of γ-secretase, favoring the cleavage of APP at the Aβ42 site over the Aβ38 site. This is in contrast to γ-secretase modulators (GSMs) which typically decrease Aβ42 production.
-
Interaction with Mitochondrial Proteins : this compound has been shown to interact with the voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. These interactions may lead to alterations in subcellular compartmentalization and lipid raft properties, which could in turn affect the localization and activity of the γ-secretase complex.
-
Mitochondrial Ultrastructure Alteration : While this compound has minimal impact on mitochondrial function (e.g., oxygen consumption, membrane potential), it does cause reversible changes to the mitochondrial ultrastructure. This suggests a link between mitochondrial morphology and APP processing.
The following diagram illustrates the proposed mechanism of action of this compound in modulating APP processing.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Aftin-5 as an Inducer of Amyloid-beta 42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aftin-5, a small molecule inducer of Amyloid-beta 42 (Aβ42). This compound serves as a critical pharmacological tool for modeling aspects of Alzheimer's disease (AD) in vitro by selectively increasing the production of the aggregation-prone Aβ42 peptide. This document details the mechanism of action of this compound, presents quantitative data from key studies, outlines experimental protocols for its use, and visualizes the associated cellular pathways. The information herein is intended to enable researchers to effectively utilize this compound in their studies of AD pathogenesis and in the screening for potential therapeutic agents.
Introduction
The aggregation of Amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of Alzheimer's disease (AD). The relative abundance of Aβ42 to other Aβ species, such as Aβ40, is a critical factor in the initiation of amyloid plaque formation. Aftins (Amyloid-beta Forty-Two Inducers) are a family of purine-related small molecules that selectively increase the extracellular production of Aβ42.[1][2][3] this compound is a notable member of this family, demonstrating robust induction of Aβ42 while having minimal impact on Aβ40 levels.[1] This property makes this compound an invaluable tool for creating cellular models that mimic the Aβ isoform imbalance observed in AD.[1]
This compound's mechanism of action is dependent on both β-secretase and γ-secretase activity. It has been shown to alter the ultrastructure of mitochondria, although it does not significantly affect key mitochondrial functions like membrane potential or oxygen consumption. The induction of Aβ42 by this compound is not a result of decreased degradation or autophagy but rather an increased production and secretion of the peptide.
Quantitative Data
The effects of this compound on Aβ peptide levels have been quantified in various cell models. The following tables summarize key findings from published studies.
Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels in N2a-AβPP695 Cells
| This compound Concentration (µM) | Aβ42 Production (Fold Change vs. Control) | Aβ40 Production (Fold Change vs. Control) | Aβ38 Production (Fold Change vs. Control) |
| 1 | ~1.5 | ~1.0 | Not Reported |
| 10 | ~4.0 | ~1.0 | Not Reported |
| 30 | ~7.0 | Not Reported | Not Reported |
| 100 | ~7.5 | ~1.0 | ~0.4 |
Data adapted from Hochard et al., 2013. Cells were treated for 18 hours.
Table 2: Effect of this compound on Aβ Levels in Different Cell Types
| Cell Type | This compound Concentration (µM) | Aβ42 Secretion (Fold Change vs. Control) | Aβ40 Secretion (Fold Change vs. Control) |
| N2a-AβPP695 | 100 | ~7.5 | No significant change |
| Primary Rat Hippocampal Neurons | 100 | ~4.0 | No significant change |
| Primary Rat Cortical Neurons | 100 | ~2.9 | No significant change |
| Human Cerebral Organoids (1-month) | Not specified | Significant Increase | No significant change |
| Human Cerebral Organoids (2-month) | Not specified | Significant Increase | No significant change |
Data compiled from Hochard et al., 2013 and Lo Giudice et al., 2018.
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data from MedChemExpress product information, citing Hochard et al., 2013.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on published studies and standard laboratory practices.
Cell Culture and this compound Treatment
-
Cell Lines:
-
N2a-AβPP695 (mouse neuroblastoma cells stably overexpressing human amyloid precursor protein 695).
-
HEK293 cells expressing AβPP.
-
Primary neuronal cultures (e.g., from embryonic rat cortex or hippocampus).
-
Human cerebral organoids.
-
-
Culture Conditions:
-
Grow N2a-AβPP695 cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.
-
Store the stock solution at -20°C or -80°C.
-
-
Treatment Protocol:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO).
-
Incubate the cells for the desired time period (e.g., 18 hours for endpoint assays).
-
Quantification of Aβ Peptides by ELISA
-
Sample Collection:
-
After treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
For intracellular Aβ measurement, lyse the cells in a suitable buffer containing protease inhibitors.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for human Aβ42 and Aβ40 (e.g., from Meso Scale Diagnostics).
-
Follow the manufacturer's instructions for coating the plates with capture antibodies, blocking, sample incubation, detection antibody incubation, and substrate addition.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ peptides based on a standard curve generated from synthetic Aβ peptides.
-
Western Blotting for APP Processing Fragments
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a Tris-Tricine gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the C-terminal fragment of APP (β-CTF).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound Action
The precise molecular target of this compound is still under investigation, but its effects are known to be dependent on the secretase enzymes that process APP. Aftin-4, a closely related compound, has been shown to interact with VDAC1, prohibitin, and mitofilin, proteins that can influence γ-secretase activity and localization. This compound is thought to act similarly, perturbing the subcellular environment of γ-secretase, thereby modulating its cleavage specificity to favor the production of Aβ42.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for this compound Screening
This workflow outlines the process for using this compound to screen for compounds that may inhibit Aβ42 production.
Caption: Workflow for this compound based screening.
Logical Relationship of this compound Effects
This diagram illustrates the logical flow of the cellular effects induced by this compound, leading to the characteristic change in the Aβ42/Aβ38 ratio.
Caption: Logical flow of this compound's cellular effects.
Conclusion
This compound is a potent and selective inducer of Aβ42 production, providing a valuable in vitro model for studying the amyloidogenic pathway of Alzheimer's disease. Its ability to shift the Aβ isoform ratio in a manner reminiscent of the disease state allows for the investigation of the downstream consequences of Aβ42 accumulation and the screening for potential therapeutic modulators. This guide provides the foundational knowledge and protocols for the effective application of this compound in AD research.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Aftin-5 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A key pathological feature of AD is an increased ratio of the aggregation-prone 42-amino acid form of amyloid-beta (Aβ42) to the 40-amino acid form (Aβ40). Aftin-5, a small molecule belonging to the "Amyloid-β Forty-Two Inducer" (Aftin) family, has emerged as a critical pharmacological tool for modeling this specific aspect of AD pathology in vitro. This technical guide provides an in-depth overview of the core functionalities of this compound, including its mechanism of action, quantitative effects on Aβ production, and detailed experimental protocols for its use in AD research.
Core Mechanism of Action
This compound selectively increases the extracellular production of Aβ42 while simultaneously decreasing the levels of Aβ38; intriguingly, it does not affect the levels of Aβ40.[1][2] This modulation of amyloid precursor protein (APP) processing is dependent on the enzymatic activity of both β-secretase (BACE1) and γ-secretase.[1] The prevailing hypothesis is that this compound acts as a modulator of γ-secretase, altering its cleavage preference for APP.
While the precise molecular interactions are still under investigation, research on the related compound Aftin-4 suggests a potential mechanism involving a trio of mitochondrial and endoplasmic reticulum-associated proteins:
-
Voltage-dependent anion channel 1 (VDAC1)
-
Prohibitin
-
Mitofilin
It is proposed that Aftins may interact with these proteins, leading to a perturbation of the subcellular localization of γ-secretase components. This, in turn, could alter the enzyme's conformation and substrate specificity, favoring the production of Aβ42. This compound has also been observed to reversibly alter the ultrastructure of mitochondria, although it does not seem to significantly impact mitochondrial functional parameters such as membrane potential or oxygen consumption.[1][2]
It is important to note that in the experimental models studied to date, this compound-induced increases in the Aβ42/Aβ40 ratio have not been associated with a corresponding increase in the phosphorylation of tau protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its application in cell culture models.
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound on Aβ levels as reported in key studies.
Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels
| This compound Concentration (µM) | Aβ42 (Fold Change vs. Control) | Aβ40 (Fold Change vs. Control) | Aβ38 (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | ~1.5 | ~1.0 | ~0.8 |
| 30 | ~2.5 | ~1.0 | ~0.6 |
| 100 | ~3.5 | ~1.0 | ~0.4 |
| 150 | ~3.8 | ~1.0 | ~0.3 |
Data derived from studies in N2a-AβPP695 cells treated for 18 hours.
Table 2: Time-Dependent Effect of 100 µM this compound on Extracellular Aβ Levels
| Treatment Time (hours) | Aβ42 (Fold Change vs. Control) | Aβ40 (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 |
| 6 | ~2.0 | ~1.0 |
| 12 | ~3.0 | ~1.0 |
| 18 | ~3.5 | ~1.0 |
| 24 | ~3.8 | ~1.0 |
Data derived from studies in N2a-AβPP695 cells.
Table 3: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Mouse neuroblastoma cells stably overexpressing human APP695 (N2a-AβPP695) are commonly used.
-
Seeding: Plate cells in appropriate culture vessels (e.g., 24-well plates) at a density that allows for optimal growth and treatment.
-
Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM with 10% FBS and appropriate antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that causes cytotoxicity (typically <0.5%).
-
Treatment: When cells reach the desired confluency (e.g., 70-80%), replace the existing medium with fresh medium containing the appropriate concentrations of this compound or a vehicle control (DMSO). A typical treatment duration is 18 hours.
Quantification of Extracellular Aβ Peptides by ELISA
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant to pellet any detached cells or debris. The clarified supernatant can be used directly or stored at -80°C for later analysis.
-
ELISA Procedure: Use commercially available sandwich ELISA kits specific for human Aβ38, Aβ40, and Aβ42. Follow the manufacturer's instructions meticulously. This typically involves:
-
Coating a microplate with a capture antibody specific to one end of the Aβ peptide.
-
Adding the prepared supernatant samples and standards to the wells.
-
Incubating to allow the Aβ peptides to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), which binds to a different epitope on the Aβ peptide.
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measuring the signal using a plate reader.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the Aβ standards. Use this curve to calculate the concentrations of Aβ peptides in the experimental samples. Express the results as fold change relative to the vehicle-treated control group.
Conclusion
This compound is a valuable and highly specific tool for investigating the consequences of an increased Aβ42/Aβ40 ratio, a central pathological event in Alzheimer's disease. Its ability to induce this phenotype in a controlled in vitro setting allows researchers to dissect the downstream cellular and molecular events and to screen for potential therapeutic agents that can counteract these effects. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for the effective application of this compound in AD research, contributing to a deeper understanding of the disease and the development of novel therapeutic strategies.
References
Aftin-5: An In-Depth Technical Guide on its Effects on Mitochondrial Ultrastructure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-5 is a small molecule inducer of amyloid-beta 42 (Aβ42), a peptide centrally implicated in the pathology of Alzheimer's disease. While its primary characterized activity is the modulation of amyloid precursor protein (APP) processing, a significant body of evidence points to a direct and reversible impact on mitochondrial ultrastructure. This technical guide provides a comprehensive overview of the effects of this compound on mitochondria, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways. This compound's ability to induce a reversible disappearance of mitochondrial cristae presents a unique tool for studying the interplay between mitochondrial morphology, cellular stress, and amyloidogenesis.
Introduction
This compound belongs to a class of purine-based compounds known as "Aftins" (Amyloid-beta Forty-Two Inducers). Its principal pharmacological effect is the potent and selective increase in the production of extracellular Aβ42, accompanied by a decrease in Aβ38, while levels of Aβ40 remain largely unchanged[1][2]. This activity is dependent on the enzymatic functions of β-secretase and γ-secretase[1][3]. Intriguingly, the mechanism underpinning this modulation of secretase activity is linked to a profound, yet reversible, alteration of mitochondrial ultrastructure[1]. Unlike many compounds that induce mitochondrial dysfunction, this compound has minimal effects on key functional parameters such as membrane potential and oxygen consumption, suggesting a specific interaction with structural components of the mitochondria. This document serves as a technical resource for researchers investigating this compound, mitochondrial dynamics, and neurodegenerative disease.
Effects on Mitochondrial Ultrastructure
The most striking cellular phenotype induced by this compound is the dramatic and reversible alteration of mitochondrial morphology.
Qualitative Observations
Electron microscopy studies of cells treated with this compound reveal a significant disappearance of mitochondrial cristae, the intricate folds of the inner mitochondrial membrane that are crucial for oxidative phosphorylation. Mitochondria in this compound-treated cells appear swollen with a translucent matrix, largely devoid of the characteristic internal lamellar structures. This effect is not associated with overt signs of cellular toxicity at effective concentrations. Upon removal of this compound from the culture medium, the mitochondrial cristae reappear, indicating that the ultrastructural changes are not a result of irreversible damage.
Quantitative Data
To date, the published literature on this compound has not provided a quantitative analysis of the observed changes in mitochondrial ultrastructure. While the qualitative effects are well-documented through electron micrographs, there is a lack of data on parameters such as:
-
Percentage of mitochondria affected per cell.
-
Changes in mitochondrial volume or surface area.
-
Quantitative assessment of cristae density, length, or surface area.
Such quantitative data would be invaluable for a more precise understanding of the dose-response and time-course of this compound's effects on mitochondrial morphology.
Mechanism of Action
The alteration of mitochondrial ultrastructure by this compound is believed to be central to its mechanism of action in modulating amyloid-beta production. The proposed pathway, primarily elucidated through studies of the related compound Aftin-4, involves the interaction with a trio of mitochondrial and lipid raft-associated proteins.
Proposed Signaling Pathway
This compound is hypothesized to interact with the following proteins:
-
Voltage-Dependent Anion Channel 1 (VDAC1): A protein of the outer mitochondrial membrane that regulates the passage of ions and metabolites.
-
Prohibitin: A protein of the inner mitochondrial membrane involved in mitochondrial biogenesis, cristae morphogenesis, and cell signaling.
-
Mitofilin: A key component of the mitochondrial inner membrane organizing system (MINOS), which is essential for maintaining cristae structure.
The interaction of this compound with this protein complex is thought to disrupt the normal architecture of the mitochondrial membranes and perturb the integrity of associated lipid rafts. This disruption leads to a redistribution of γ-secretase components within the cell, altering the enzymatic activity of the γ-secretase complex and favoring the cleavage of APP to produce Aβ42.
Caption: Proposed signaling pathway of this compound.
Quantitative Data on Amyloid-beta Production and Cytotoxicity
The following tables summarize the quantitative effects of this compound on amyloid-beta production and its cytotoxic profile in various cell lines.
Table 1: Dose-Dependent Effect of this compound on Extracellular Amyloid-β Levels in N2a-APP695 Cells
| This compound Concentration (µM) | Aβ42 Production (Fold Change vs. Control) | Aβ38 Production (Fold Change vs. Control) | Aβ40 Production (Fold Change vs. Control) |
| 1 | ~1.5 | ~0.8 | ~1.0 |
| 10 | ~4.0 | ~0.5 | ~1.0 |
| 100 | >9.0 | <0.4 | ~1.0 |
Data extracted from Hochard et al., 2013.
Table 2: Time-Course of this compound (100 µM) Effect on Extracellular Amyloid-β Levels in N2a-APP695 Cells
| Incubation Time (hours) | Aβ42 Production (Fold Change vs. Control) | Aβ40 Production (Fold Change vs. Control) |
| 3 | ~2.0 | ~1.0 |
| 6 | ~4.5 | ~1.0 |
| 12 | ~7.0 | ~1.0 |
| 18 | >9.0 | ~1.0 |
Data extracted from Hochard et al., 2013.
Table 3: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data from MedChemExpress, citing Hochard et al., 2013.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and this compound Treatment
-
Cell Lines: N2a (mouse neuroblastoma) cells stably expressing human APP695 (N2a-APP695) are commonly used. Other cell lines include SH-SY5Y, HT22, and HEK293 expressing APP.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For N2a-APP695 cells, a selection agent such as G418 (e.g., 200 µg/mL) is included in the culture medium.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1%) and a vehicle control (DMSO alone) should be included in all experiments. Cells are typically treated for 18-24 hours for analysis of amyloid-beta production.
Quantification of Amyloid-β Levels (ELISA)
-
Sample Collection: Following treatment with this compound, the cell culture supernatant is collected.
-
ELISA Procedure: Commercially available sandwich ELISA kits specific for Aβ38, Aβ40, and Aβ42 are used.
-
The wells of a microtiter plate are coated with a capture antibody specific for the C-terminus of the respective Aβ peptide.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of Aβ peptide standards are added to the wells and incubated.
-
After washing, a detection antibody (e.g., biotinylated anti-Aβ N-terminal antibody) is added.
-
Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added to develop the color.
-
The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentrations of Aβ peptides in the samples are calculated from the standard curve.
-
Analysis of Mitochondrial Ultrastructure (Transmission Electron Microscopy)
-
Cell Fixation: Cells are fixed in a solution of glutaraldehyde (B144438) (e.g., 2.5%) in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 7.4) for at least 1 hour at room temperature.
-
Post-fixation: The cells are post-fixed with osmium tetroxide (e.g., 1%) in the same buffer to enhance contrast.
-
Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in an epoxy resin (e.g., Epon).
-
Sectioning: Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome equipped with a diamond knife.
-
Staining: The sections are collected on copper grids and stained with uranyl acetate (B1210297) and lead citrate (B86180) to further enhance the contrast of cellular structures.
-
Imaging: The stained sections are examined using a transmission electron microscope (TEM) at various magnifications to visualize the mitochondrial ultrastructure.
Caption: General experimental workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the molecular mechanisms linking mitochondrial structure to amyloid-beta production. Its ability to induce a reversible loss of mitochondrial cristae without causing widespread functional impairment provides a unique model to dissect the role of mitochondrial architecture in cellular signaling and disease pathogenesis. For drug development professionals, this compound serves as a reference compound for screening and characterizing potential therapeutic agents that modulate γ-secretase activity. Future research should focus on obtaining quantitative data on the ultrastructural changes induced by this compound and further elucidating the precise molecular interactions within the VDAC1/prohibitin/mitofilin complex. A deeper understanding of this compound's mechanism of action will undoubtedly provide novel insights into the intricate relationship between mitochondrial dynamics and Alzheimer's disease.
References
Understanding the discovery and development of Aftins
An in-depth analysis of the available scientific literature reveals that "Aftins" (Amyloid-β Forty-Two Inducers) are not a therapeutic agent for disease treatment. Instead, they represent a family of chemical compounds developed as pharmacological tools to investigate the pathology of Alzheimer's disease. Aftins induce the production of the toxic amyloid-β42 (Aβ42) peptide, thereby providing a chemical model to study the mechanisms underlying Alzheimer's-related neurotoxicity.
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental application of Aftins for researchers, scientists, and drug development professionals.
Discovery and Background
Aftins are a class of tri-substituted purines derived from the cyclin-dependent kinase inhibitor, roscovitine (B1683857).[1] They were identified and developed as specific modulators of Amyloid-β Protein Precursor (AβPP) processing. The primary characteristic of these molecules is their ability to robustly increase the extracellular production and secretion of Aβ42, a key peptide implicated in the formation of amyloid plaques in Alzheimer's disease.[2][3] Simultaneously, Aftins cause a significant decrease in the production of Aβ38, while having little to no effect on the levels of Aβ40.[2][3] This selective modulation shifts the relative abundance of amyloid peptides to a state that mimics the neurochemical environment observed in Alzheimer's disease, making Aftins valuable for creating cellular and animal models of the disease. Aftin-4 and Aftin-5 are two of the most well-characterized compounds in this family.
Core Mechanism of Action
The molecular mechanism of Aftins centers on the modulation of γ-secretase, a multi-protein enzyme complex responsible for the final cleavage of AβPP. Aftins appear to activate or alter the activity of γ-secretase, which results in a shift in the cleavage site preference, favoring the production of the longer, more aggregation-prone Aβ42 peptide over shorter forms like Aβ38. The effects of Aftins are sensitive to and can be blocked by established γ-secretase inhibitors (GSIs) and are opposite to those of γ-secretase modulators (GSMs), which typically lower Aβ42 levels. This confirms that the γ-secretase pathway is the primary target of Aftin activity.
Visualization of Aftin's Effect on AβPP Processing
Caption: Mechanism of Aftin action on Amyloid-β Protein Precursor (AβPP) processing.
Quantitative Data Summary
Aftins' effects have been quantified in various experimental settings. The action of these compounds typically requires relatively high micromolar concentrations in vitro.
Table 1: In Vitro Efficacy of Aftins
| Compound | Cell Line | Concentration Range | Effect on Aβ42 | Effect on Aβ38 | Effect on Aβ40 | Reference |
| Aftin-4 | N2a-APP695 | 50 - 150 µM | Robust Increase | Significant Decrease | Stable | |
| This compound | N2a-APP695 | 50 - 150 µM | Robust Increase | Significant Decrease | Stable | |
| This compound | Primary Neurons | 50 - 100 µM | Increase | Decrease | Stable |
Table 2: In Vivo Administration and Effects of Aftin-4 in Mice
| Administration Route | Dosage Range | Outcome | Reference |
| Intracerebroventricular (i.c.v.) | 3 - 20 nmol | Increased hippocampal Aβ42, oxidative stress, neuroinflammation, learning deficits. | |
| Intraperitoneal (i.p.) | 3 - 30 mg/kg | Induced oxidative stress and learning deficits. |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize Aftins.
In Vitro Aβ Production Assay
-
Objective: To measure the effect of Aftins on the extracellular levels of Aβ peptides in cultured cells.
-
Cell Line: Neuroblastoma cells overexpressing human AβPP, such as N2a-APP695 cells.
-
Methodology:
-
Cell Plating: Plate N2a-APP695 cells in multi-well plates and allow them to adhere and grow to a specified confluency.
-
Compound Treatment: Treat cells with a range of Aftin concentrations (e.g., 10 µM to 150 µM) or vehicle control (e.g., DMSO) for a defined period, typically 18-24 hours.
-
Supernatant Collection: After incubation, collect the cell culture medium (supernatant).
-
Aβ Quantification: Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the supernatant using specific sandwich Enzyme-Linked Immunosorbent Assays (ELISA).
-
Data Analysis: Normalize peptide levels to the vehicle control and express as fold change. Determine dose-response curves.
-
In Vivo Alzheimer's Disease Modeling
-
Objective: To induce Alzheimer's-like pathology and cognitive deficits in mice using Aftins.
-
Animal Model: Wild-type mice (e.g., C57BL/6).
-
Methodology:
-
Compound Administration: Administer Aftin-4 via intracerebroventricular (i.c.v.) injection (3-20 nmol) for direct brain delivery or systemic intraperitoneal (i.p.) injection (3-30 mg/kg).
-
Post-Injection Period: House animals for a period of 5 to 14 days to allow for the development of pathology.
-
Behavioral Testing: Assess learning and memory using established paradigms such as the Y-maze (spontaneous alternation), Morris water maze (place learning), or passive avoidance tests.
-
Biochemical Analysis: Following behavioral testing, sacrifice animals and collect brain tissue (e.g., hippocampus). Homogenize tissue to measure Aβ peptide levels (ELISA), markers of oxidative stress (lipid peroxidation), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα).
-
Immunohistochemistry: Analyze brain slices for astrocytic reaction (GFAP immunolabeling) and changes in synaptic markers (synaptophysin).
-
Visualization of a Typical In Vitro Experimental Workflow
Caption: Standard workflow for in vitro characterization of Aftins.
Conclusion
Aftins are a unique class of research compounds that act as inducers of Aβ42 production by modulating γ-secretase activity. While they are not therapeutic candidates due to their pro-amyloidogenic effect, they serve as essential pharmacological tools. For researchers in the field of Alzheimer's disease, Aftins provide a reliable method to induce a disease-relevant biochemical state in cellular and animal models, facilitating the study of downstream pathological events and the screening for potential "anti-AD" compounds that can counteract the Aftin-induced phenotype.
References
- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer aftin-4, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aftin-5's Impact on γ-Secretase Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Aftin-5, a small molecule inducer of Amyloid-β 42 (Aβ42), on the activity of γ-secretase. This compound serves as a critical pharmacological tool for studying the mechanisms underlying Alzheimer's disease (AD) pathology by mimicking the shift in amyloid-β peptide ratios observed in the brains of AD patients.[1][2] This document details the mechanism of action, presents quantitative data from key experiments, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.
Core Mechanism of Action
This compound modulates the activity of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides of varying lengths.[3][4] Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme, or γ-secretase modulators (GSMs) which typically decrease the production of the aggregation-prone Aβ42 in favor of shorter, less amyloidogenic forms like Aβ38, this compound acts in an opposing manner.[2]
The primary impact of this compound is a significant and selective upregulation of extracellular Aβ42 production, accompanied by a parallel downregulation of extracellular Aβ38. Notably, the levels of Aβ40, the most abundant Aβ species, remain largely unaffected. This modulatory effect is dependent on the enzymatic activities of both β-secretase and γ-secretase, as inhibitors of these enzymes counteract the effects of this compound. The current hypothesis suggests that this compound may directly bind to the γ-secretase complex or to its substrate, APP, thereby altering the conformation and cleavage preference of the enzyme.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from dose-response and time-course experiments investigating the impact of this compound on extracellular Aβ peptide levels in N2a-AβPP695 cells.
Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels
| This compound Concentration (µM) | Aβ38 (Fold Change vs. Control) | Aβ40 (Fold Change vs. Control) | Aβ42 (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 | 1.0 |
| 1.6 | ~0.8 | ~1.0 | ~1.5 |
| 3.1 | ~0.6 | ~1.0 | ~2.0 |
| 6.2 | ~0.4 | ~1.0 | ~3.0 |
| 12.5 | ~0.3 | ~1.0 | ~4.5 |
| 25 | ~0.2 | ~1.0 | ~6.0 |
| 50 | ~0.15 | ~1.0 | ~7.5 |
| 100 | ~0.1 | ~1.0 | ~8.0 |
| 200 | ~0.1 | ~1.0 | ~8.0 |
Data is approximated from graphical representations in Hochard et al., 2013 and represents the fold change in extracellular amyloid levels after 18 hours of exposure.
Table 2: Time-Dependent Effect of 100 µM this compound on Extracellular Aβ Levels
| Time (hours) | Aβ40 (Fold Change vs. Control) | Aβ42 (Fold Change vs. Control) |
| 0 | 1.0 | 1.0 |
| 2 | ~1.0 | ~1.5 |
| 4 | ~1.0 | ~2.5 |
| 8 | ~1.0 | ~4.0 |
| 18 | ~1.0 | ~8.0 |
Data is approximated from graphical representations in Hochard et al., 2013.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The processing of APP is a critical pathway in the context of Alzheimer's disease. This compound directly influences the amyloidogenic pathway by modulating the final cleavage step executed by γ-secretase.
Caption: Amyloid Precursor Protein processing pathway modulated by this compound.
This compound's Influence on γ-Secretase Cleavage Preference
This compound shifts the cleavage preference of γ-secretase, resulting in a specific change in the ratio of different Aβ peptides.
Caption: this compound's modulation of γ-secretase cleavage preference.
Experimental Workflow for Assessing this compound's Impact
The standard workflow to determine the effect of this compound on Aβ production involves cell culture, treatment, and subsequent analysis of Aβ levels.
Caption: Experimental workflow for analyzing this compound's effect on Aβ production.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: N2a-AβPP695 cells (mouse neuroblastoma cells stably expressing human APP695) are commonly used. Other suitable cell lines include primary neuronal cells and HEK293 cells expressing APP.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are then incubated for the desired period (e.g., 18 hours for dose-response studies).
Quantification of Aβ Peptides by ELISA
-
Sample Preparation: After treatment, the cell culture supernatant is collected to measure extracellular Aβ levels. For intracellular Aβ measurement, cell pellets are lysed using an appropriate lysis buffer.
-
ELISA Procedure: The concentrations of Aβ38, Aβ40, and Aβ42 in the collected samples are quantified using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits. These kits typically include a capture antibody coated on a microplate, a detection antibody, and a substrate for signal generation.
-
Samples and standards are added to the wells of the antibody-coated microplate and incubated.
-
After washing, a detection antibody specific to the Aβ peptide of interest is added.
-
Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme-conjugated detection antibody to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
The signal intensity is read using a microplate reader, and the concentration of the Aβ peptide in the samples is determined by comparison to a standard curve.
-
γ-Secretase Activity Assay
-
Principle: To confirm that the effect of this compound is γ-secretase dependent, experiments are performed in the presence of γ-secretase inhibitors (GSIs) like DAPT or BMS299897.
-
Protocol:
-
Cells are pre-incubated with a GSI at various concentrations for a short period (e.g., 1 hour) before the addition of this compound.
-
This compound is then added to the culture medium, and the cells are incubated for the standard treatment duration (e.g., 18 hours).
-
Extracellular Aβ levels are subsequently measured by ELISA as described above. A dose-dependent inhibition of the this compound-induced Aβ42 increase by the GSI confirms the involvement of γ-secretase activity.
-
Conclusion
This compound is a unique molecular probe that acts as an "anti-GSM," providing a valuable in vitro model to study the pathological increase in the Aβ42/Aβ40 ratio, a key feature of Alzheimer's disease. Its ability to selectively modulate γ-secretase activity towards the production of Aβ42 without affecting Aβ40 levels makes it an indispensable tool for researchers investigating the intricacies of APP processing and for screening potential therapeutic agents that can counteract this pathological shift. The detailed protocols and data presented in this guide offer a solid foundation for utilizing this compound in studies aimed at unraveling the mechanisms of γ-secretase modulation and discovering novel treatments for Alzheimer's disease.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
Investigating the Targets of Aftin-5 in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-5 is a small molecule compound that has garnered significant interest in the field of Alzheimer's disease research. It acts as a potent modulator of amyloid-beta (Aβ) peptide production, specifically and robustly increasing the secretion of the aggregation-prone Aβ42 isoform while decreasing Aβ38 levels, with little to no effect on the more abundant Aβ40.[1][2][3] This selective activity makes this compound a valuable pharmacological tool to investigate the mechanisms underlying the altered amyloid precursor protein (APP) processing observed in Alzheimer's disease. This in-depth technical guide provides a comprehensive overview of the known targets and biological effects of this compound in neuronal cells, detailed experimental protocols for target identification, and a summary of the quantitative data available to date.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the effects of this compound on amyloid-beta production and its cytotoxicity in various neuronal cell lines.
Table 1: Dose-Dependent Effects of this compound on Extracellular Amyloid-β Levels
| Cell Line | This compound Concentration (µM) | Fold Change in Aβ42 | Fold Change in Aβ38 | Fold Change in Aβ40 |
| N2a-AβPP695 | 100 | ~7-fold increase | Significant decrease | No change |
| Primary Neuronal Cultures | 100 | ~4-fold increase | Not specified | No significant change |
Data extracted from descriptive text in search results.[4]
Table 2: Cytotoxicity of this compound in Neuronal Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data from MedChemExpress product information.
Proposed Signaling Pathway and Mechanism of Action
This compound's mechanism of action is believed to be centered on the modulation of γ-secretase activity, the enzyme responsible for the final cleavage of APP. The effect of this compound on Aβ production is sensitive to both β-secretase and γ-secretase inhibitors.[1] While the direct molecular target of this compound is still under investigation, studies on the related compound, Aftin-4, have identified several mitochondrial proteins as potential interactors, including voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. It is hypothesized that this compound may share a similar mechanism, interacting with these mitochondrial proteins and thereby influencing cellular processes that indirectly affect γ-secretase preference, leading to the observed shift in Aβ isoform production.
Caption: Proposed signaling pathway for this compound in neuronal cells.
Experimental Protocols for Target Identification
Identifying the direct molecular targets of a small molecule like this compound is crucial for understanding its mechanism of action and for further drug development. The following are detailed protocols for two powerful and unbiased methods for target identification in a cellular context: Thermal Proteome Profiling (TPP) and Affinity Chromatography coupled with Mass Spectrometry.
Thermal Proteome Profiling (TPP)
TPP is based on the principle that the thermal stability of a protein changes upon ligand binding. This method allows for the unbiased identification of drug targets in a cellular context.
Experimental Workflow for TPP
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Detailed Protocol for TPP in Neuronal Cells:
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10-100 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Digestion and TMT Labeling:
-
Determine the protein concentration of each sample.
-
Reduce, alkylate, and digest the proteins with trypsin overnight at 37°C.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Generate melting curves for each protein by plotting the relative soluble fraction as a function of temperature.
-
Identify proteins with a significant shift in their melting temperature in the this compound treated samples compared to the vehicle control.
-
Affinity Chromatography-Mass Spectrometry
This method involves immobilizing a derivative of this compound onto a solid support to capture its interacting proteins from a neuronal cell lysate.
Detailed Protocol:
-
Synthesis of this compound Affinity Probe:
-
Synthesize a derivative of this compound that contains a linker arm suitable for covalent attachment to a chromatography resin (e.g., a primary amine or a carboxyl group).
-
-
Immobilization of the Affinity Probe:
-
Covalently couple the this compound derivative to an activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.
-
Prepare a control resin with no coupled ligand or with a structurally related but inactive compound.
-
-
Preparation of Neuronal Cell Lysate:
-
Lyse cultured neuronal cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the this compound affinity resin and the control resin in parallel.
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins by LC-MS/MS.
-
Alternatively, perform in-solution digestion of the eluate followed by shotgun proteomics analysis.
-
-
Data Analysis:
-
Compare the proteins identified from the this compound affinity resin with those from the control resin to identify specific interactors.
-
Logical Relationship of this compound's Effect on APP Processing
This compound's primary effect is to alter the processing of the amyloid precursor protein (APP), a transmembrane protein. The sequential cleavage of APP by β-secretase and γ-secretase generates Aβ peptides of varying lengths. This compound appears to modulate the γ-secretase complex, leading to a shift in the cleavage site and the preferential production of Aβ42.
Caption: Logical flow of APP processing and the influence of this compound.
Conclusion
This compound is a critical tool for dissecting the molecular intricacies of APP processing and Aβ generation in neuronal cells. Its ability to selectively increase Aβ42 production provides a valuable model for studying the initial events in Alzheimer's disease pathogenesis. The experimental approaches outlined in this guide, particularly Thermal Proteome Profiling and Affinity Chromatography-Mass Spectrometry, offer robust and unbiased strategies for definitively identifying the direct molecular targets of this compound. Elucidating these targets will not only enhance our understanding of this compound's mechanism of action but also has the potential to reveal novel therapeutic targets for the treatment of Alzheimer's disease.
References
- 1. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Aftin-5: A Technical Guide for the Investigation of Amyloidogenesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Aftin-5, a small molecule tool pivotal for the study of amyloidogenesis, particularly in the context of Alzheimer's disease (AD). This compound serves as a potent chemical inducer of amyloid-β 42 (Aβ42), enabling researchers to model and investigate the molecular underpinnings of amyloid plaque formation.
Introduction to this compound and Amyloidogenesis
Amyloidogenesis, the process of protein misfolding and aggregation into insoluble amyloid fibrils, is a central pathological hallmark of numerous neurodegenerative disorders, including Alzheimer's disease.[1][2] The "amyloid hypothesis" posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42 isoform, initiates a cascade of events leading to synaptic dysfunction and neuronal death.[2][3]
This compound (Amyloid-β Forty-Two Inducer) is a roscovitine-related purine (B94841) compound that provides a unique pharmacological tool to probe this process.[4][5] Unlike many molecules designed to inhibit amyloid production, this compound selectively increases the extracellular secretion of Aβ42, thereby creating a cellular environment that mimics the Aβ isoform imbalance observed in the brains of AD patients.[4][6] This property makes this compound invaluable for creating in vitro and ex vivo models of AD pathology and for screening potential therapeutic agents.[7]
Mechanism of Action
This compound modulates the processing of the Amyloid Precursor Protein (APP) to selectively alter the production of specific Aβ peptides. Its mechanism is distinct from that of γ-secretase modulators (GSMs).[4][6]
Key Mechanistic Features:
-
Selective Aβ Modulation: this compound robustly upregulates the production of extracellular Aβ42 while simultaneously downregulating extracellular Aβ38.[4][8] Notably, the levels of the more abundant Aβ40 isoform and the intracellular levels of all three peptides remain stable.[4][6]
-
Secretase Dependency: The effects of this compound are dependent on the enzymatic activity of both β-secretase and γ-secretase. Pharmacological inhibition of these secretases prevents the this compound-induced changes in Aβ levels.[4]
-
Mitochondrial Interaction: Evidence suggests that this compound and its analogs interact with mitochondrial proteins, including voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin.[5][9] This interaction is thought to perturb the subcellular localization of γ-secretase components, altering the enzyme's cleavage preference towards the production of Aβ42.[9]
-
No Effect on Degradation Pathways: The increase in extracellular Aβ42 is not a result of reduced proteolytic degradation or diminished autophagy.[4][6][8]
-
Mitochondrial Ultrastructure: this compound induces modest and reversible alterations to the ultrastructure of mitochondria, reminiscent of changes observed in AD brains, but does not significantly impact key mitochondrial functions like oxygen consumption or membrane potential.[4][6][8]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound modulating γ-secretase activity.
Quantitative Data Presentation
The effects of this compound have been quantified in various cell-based assays. The following tables summarize key data regarding its dose-response, time-course, and cytotoxicity.
Table 1: Dose-Dependent Effect of this compound on Extracellular Aβ Levels Data from N2a-AβPP695 cells treated for 18 hours. Levels are expressed as fold change over vehicle-treated control cells.[4]
| This compound Conc. (µM) | Aβ38 Fold Change | Aβ40 Fold Change | Aβ42 Fold Change |
| 0 | 1.0 | 1.0 | 1.0 |
| 10 | ~0.8 | ~1.0 | ~1.5 |
| 30 | ~0.6 | ~1.0 | ~2.5 |
| 100 | ~0.4 | ~1.0 | ~3.5 |
Table 2: Time-Dependent Effect of 100 µM this compound on Extracellular Aβ Levels Data from N2a-AβPP695 cells. Levels are expressed as fold change over control cells at each time point.[4]
| Time (hours) | Aβ40 Fold Change | Aβ42 Fold Change |
| 0 | 1.0 | 1.0 |
| 6 | ~1.0 | ~2.0 |
| 12 | ~1.0 | ~3.0 |
| 18 | ~1.0 | ~3.5 |
| 24 | ~1.0 | ~3.8 |
Table 3: Basal and this compound-Treated Extracellular vs. Intracellular Aβ Levels Data from N2a-AβPP695 cells treated with 100 µM this compound for 18 hours.[4]
| Aβ Peptide | Location | Basal Level (pg/mL) | Level after this compound (Fold Change) |
| Aβ38 | Extracellular | 61.9 | ~0.4 |
| Intracellular | 83.5 | ~1.0 | |
| Aβ40 | Extracellular | 471.0 | ~1.0 |
| Intracellular | 48.9 | ~1.0 | |
| Aβ42 | Extracellular | 28.9 | ~3.5 |
| Intracellular | 33.6 | ~1.0 |
Table 4: Cytotoxicity of this compound in Various Cell Lines IC50 values represent the concentration at which 50% of cell viability is inhibited.[10]
| Cell Line | Description | IC50 (µM) |
| SH-SY5Y | Human neuroblastoma | 180 |
| HT22 | Mouse hippocampal | 194 |
| N2a | Mouse neuroblastoma | 178 |
| N2a-AβPP695 | N2a cells overexpressing human APP695 | 150 |
Note: this compound is considered non-cytotoxic at effective concentrations (e.g., 100 µM).[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing the effects of this compound.
General Cell Culture and this compound Treatment
This protocol is adapted for N2a-AβPP695 cells, a commonly used model.[4][8]
-
Cell Seeding: Culture N2a-AβPP695 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells into multi-well plates at a density that allows for sub-confluency during the treatment period. Allow cells to adhere overnight.
-
Media Change: The next day, replace the growth medium with a medium containing a lower serum concentration (e.g., 0.5% FBS) to reduce background.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[8] Dilute the stock solution in the low-serum medium to the desired final concentration (e.g., 100 µM). A vehicle control (e.g., 0.1% DMSO) must be run in parallel.
-
Treatment: Add the this compound-containing medium or vehicle control medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).[4]
-
Sample Collection: After incubation, carefully collect the conditioned medium (supernatant) for extracellular Aβ analysis. Centrifuge the medium to pellet any cell debris. Harvest the remaining cells by scraping them into a lysis buffer for intracellular Aβ analysis. Store all samples at -80°C until analysis.
Workflow Diagram
Caption: Workflow for cell treatment and sample collection.
Amyloid-β Quantification by ELISA
This protocol outlines a sandwich ELISA for quantifying Aβ peptides.[4][7]
-
Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the C-terminus of the Aβ peptide of interest (e.g., anti-Aβ42) diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBST: PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBST with 0.5% BSA) and incubating for 1-2 hours at room temperature (RT).
-
Sample Incubation: After another wash step, add prepared standards (synthetic Aβ peptides of known concentration) and samples (diluted cell culture supernatants or lysates) to the wells. Incubate for 2 hours at RT, followed by an overnight incubation at 4°C.[4]
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptide (e.g., 6E10 or 4G8).[7] Incubate for 75 minutes at RT.[4]
-
Streptavidin-HRP: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 45 minutes at RT.[4]
-
Substrate & Detection: Wash the plate thoroughly. Add a colorimetric HRP substrate (e.g., OPD or TMB). Stop the reaction with an appropriate stop solution (e.g., H2SO4).
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate Aβ concentrations in the samples by interpolating from the standard curve.
This compound as a Tool for Amyloidogenesis Research and Drug Discovery
This compound's ability to induce a pathological-like Aβ profile makes it a versatile tool.
-
Modeling Sporadic AD: By increasing the Aβ42/Aβ40 ratio in cells from non-familial AD backgrounds, this compound helps model aspects of sporadic AD, which constitutes the vast majority of cases.[7] This has been successfully demonstrated in advanced 3D culture systems like human cerebral organoids ("mini-brains").[7][11]
-
Compound Screening: this compound provides a robust and reproducible cellular phenotype for high-throughput screening.[4]
-
Screening for Inhibitors: It can be used to screen for "anti-AD" compounds that can reverse or prevent the this compound-induced increase in Aβ42. This includes testing novel GSMs or inhibitors of other relevant pathways.[6][8]
-
Identifying Pro-Amyloidogenic Factors: The model can be used to identify environmental chemicals or other "pro-AD" compounds within the human exposome that act similarly to this compound, potentially revealing risk factors for AD.[6][8]
-
Screening Logic Diagram
Caption: Logical workflow for using this compound to screen for inhibitors.
Conclusion
This compound is a specialized and potent pharmacological agent essential for the modern study of amyloidogenesis. By selectively increasing the production of the pathogenic Aβ42 peptide, it provides a reliable method for inducing an Alzheimer's-like phenotype in cellular and organoid models. This enables detailed investigation into the molecular machinery of APP processing and provides a robust platform for the discovery and validation of novel therapeutics aimed at correcting the amyloidogenic pathway. Its well-characterized effects and the availability of detailed protocols make this compound an indispensable tool for researchers and drug developers in the neurodegenerative disease field.
References
- 1. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics-Part A: Endogenous Compounds and Repurposed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amyloid Beta: Multiple Mechanisms of Toxicity and Only Some Protective Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 6. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Aftin-5
This document provides a comprehensive technical overview of this compound, a roscovitine-related purine (B94841) used in biomedical research, particularly in the study of Alzheimer's Disease. It details the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental data and protocols.
Chemical Structure and Properties
This compound is a synthetic, cell-permeable, tri-substituted purine derivative. It is structurally related to roscovitine (B1683857) but lacks activity on cyclin-dependent kinases (CDKs).[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[[9-Isopropyl-6-(N-methylanilino)purin-2-yl]amino]butan-1-ol | |
| Molecular Formula | C₁₉H₂₆N₆O | [1][2] |
| Molecular Weight | 354.45 g/mol | |
| CAS Number | 1461717-05-4 | |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility | Soluble in DMSO and ethanol | |
| SMILES | CC--INVALID-LINK--NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C | |
| InChIKey | HYFZLABHJHEEFS-CQSZACIVSA-N | |
| Storage | Store at -20°C in the dark. Air and light sensitive. |
Mechanism of Action and Biological Activity
This compound is primarily known as a potent inducer of amyloid-beta 42 (Aβ42). Its mechanism is distinct from kinase inhibition and involves the modulation of amyloid precursor protein (APP) processing.
Modulation of γ-Secretase Activity
This compound selectively increases the production of extracellular Aβ42 while decreasing the production of Aβ38. Notably, the levels of the most common amyloid peptide, Aβ40, remain stable. This shift in the Aβ42/Aβ40 ratio is a critical factor in the pathogenesis of Alzheimer's Disease. The activity of this compound is dependent on functional β-secretase and γ-secretase enzymes.
The proposed mechanism involves the interaction of this compound with a complex of mitochondrial and lipid raft-associated proteins, including:
-
Voltage-Dependent Anion Channel 1 (VDAC1)
-
Prohibitin
-
Mitofilin
By interacting with these proteins, this compound is thought to interfere with subcellular compartmentalization and the properties of lipid rafts. This interference alters the local membrane environment of the γ-secretase complex, shifting its cleavage preference of the C99 fragment of APP towards the production of Aβ42.
Mitochondrial Effects
This compound induces a reversible alteration in the ultrastructure of mitochondria, a phenotype that is reminiscent of observations in Alzheimer's Disease brains. However, it has minimal effects on key mitochondrial functional parameters such as membrane potential, oxygen consumption, or cytochrome c release.
Caption: this compound signaling pathway modulating APP processing.
Quantitative Data
In Vitro Cytotoxicity
This compound demonstrates slight cytotoxicity at high concentrations in various neuronal cell lines.
Table 2: IC₅₀ Values for this compound Cytotoxicity
| Cell Line | IC₅₀ (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
| Data sourced from MedChemExpress. |
Dose-Dependent Effect on Amyloid-β Production
The effect of this compound on amyloid-β production is dose-dependent. The following data represents the fold change in extracellular amyloid levels in N2a-AβPP695 cells after 18 hours of treatment.
Table 3: Dose-Response of this compound on Extracellular Aβ Levels
| This compound Conc. (µM) | Aβ42 Fold Change | Aβ38 Fold Change | Aβ40 Fold Change |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 25 | ~1.5 | ~0.8 | ~1.0 |
| 50 | ~2.5 | ~0.6 | ~1.0 |
| 100 | ~4.0 | ~0.4 | ~1.0 |
| 150 | ~4.5 | ~0.3 | ~1.0 |
| Data adapted from figures in Hochard A, et al., J Alzheimers Dis. 2013;35(1):107-20. |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells to observe the effects of this compound on amyloid-β production.
Caption: General experimental workflow for this compound cell treatment.
Methodology:
-
Cell Plating: Neuroblastoma cells stably expressing human APP-695 (N2a-AβPP695) are plated in multi-well plates at a suitable density.
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM with 10% FBS) and incubated at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution. This stock is then diluted to final desired concentrations in fresh culture medium. A vehicle control (DMSO at the same final concentration) is also prepared.
-
Treatment: After cells have adhered (typically 24 hours), the existing medium is aspirated and replaced with the medium containing this compound or the vehicle control.
-
Incubation: Cells are incubated for the desired experimental duration (e.g., 18 hours).
-
Sample Collection: The conditioned medium is collected and centrifuged to remove cells and debris. The resulting supernatant is stored at -80°C until analysis.
Quantification of Amyloid-β Peptides by ELISA
This protocol outlines the key steps for measuring Aβ38, Aβ40, and Aβ42 levels in conditioned media using a sandwich ELISA.
Methodology:
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the C-terminus of Aβ peptides (e.g., 4G8) and incubated overnight at 4°C.
-
Blocking: The plate is washed with a wash buffer (e.g., PBST) and blocked with a blocking solution (e.g., PBS with 1% BSA) for 1-2 hours at room temperature (RT) to prevent non-specific binding.
-
Sample Incubation: After washing, the collected cell culture supernatants (and standard curve samples) are added to the wells. The plate is incubated for 2 hours at RT or overnight at 4°C.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific to the N-terminus of Aβ42, Aβ40, or Aβ38 is added to each well. The plate is incubated for approximately 75 minutes at RT.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, and the plate is incubated for 45 minutes at RT.
-
Substrate Development: The plate is washed thoroughly. A substrate solution (e.g., OPD or TMB) is added to each well, leading to a color change in the presence of HRP.
-
Measurement: The reaction is stopped with an acid solution (e.g., 1N H₂SO₄), and the optical density is read at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The concentrations in the samples are calculated by comparison to the standard curve.
References
Preliminary In-Vitro Efficacy of Aftin-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in-vitro studies on Aftin-5, a small molecule identified as a potent modulator of Amyloid-β (Aβ) peptide production. This compound has garnered significant interest within the Alzheimer's disease research community for its selective ability to increase the secretion of the aggregation-prone Aβ42 peptide, thereby offering a valuable pharmacological tool to model and investigate the amyloidogenic pathway. This document summarizes the quantitative data from key studies, details the experimental protocols utilized, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative findings from in-vitro experiments involving this compound.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180[1] |
| HT22 | 194[1] |
| N2a | 178[1] |
| N2a-AβPP695 | 150[1] |
Table 2: Effect of this compound on Extracellular Amyloid-β Levels in N2a-AβPP695 Cells
| Amyloid-β Peptide | Treatment | Fold Change vs. Control | Basal Concentration (pg/mL) |
| Aβ38 | 100 µM this compound (18h) | Down-regulated | 61.9[2] |
| Aβ40 | 100 µM this compound (18h) | Stable[2][3] | 471[2] |
| Aβ42 | 100 µM this compound (18h) | Up-regulated | 28.9[2] |
Note: Intracellular levels of Aβ38, Aβ40, and Aβ42 remained stable following this compound treatment.[2][3]
Table 3: Effect of this compound on Aβ42 Secretion in Human Cerebral Organoids (Mini-Brains)
| Age of Organoids | Treatment | Aβ42 Mean Levels vs. Control | p-value |
| 1-month old | This compound | Significantly Higher | p = 0.02[4] |
| 2-month old | This compound | Significantly Higher | p = 0.009[4] |
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments conducted to evaluate the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines:
-
N2a-AβPP695 cells (mouse neuroblastoma cells stably expressing human amyloid precursor protein 695).
-
SH-SY5Y (human neuroblastoma).
-
HT22 (mouse hippocampal).
-
HEK293 cells expressing AβPP.
-
Primary neuronal cells.
-
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5] Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations (e.g., 100 µM).
-
Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control (DMSO). The cells are then incubated for a specified period (e.g., 18 hours).[2]
Quantification of Amyloid-β Peptides (ELISA)
-
Sample Collection: Following treatment, the cell culture supernatant (for extracellular Aβ) and cell lysates (for intracellular Aβ) are collected.
-
ELISA Procedure:
-
ELISA plates are coated with a capture antibody specific for the C-terminus of the Aβ peptide (e.g., Aβ38, Aβ40, or Aβ42).
-
Plates are incubated overnight at 4°C.
-
After washing, the experimental samples (supernatants or lysates) are added to the wells and incubated for 2 hours at room temperature.[2]
-
The plates are washed again, and a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptides is added and incubated for 75 minutes at room temperature.[2]
-
Following another washing step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 45 minutes at room temperature.[2]
-
A substrate solution (e.g., OPD in citrate (B86180) buffer) is added, and the colorimetric reaction is allowed to develop.
-
The reaction is stopped with sulfuric acid, and the absorbance is read using a microplate reader.
-
The concentration of Aβ peptides in the samples is determined by comparison to a standard curve generated with known concentrations of synthetic Aβ peptides.
-
Human Cerebral Organoid (Mini-Brain) Culture and Treatment
-
Organoid Generation: Human induced pluripotent stem cells (iPSCs) are used to generate cerebral organoids following established protocols.
-
Treatment: One- and two-month-old mini-brains are treated with this compound.[4] The conditioned media is collected for Aβ analysis.
-
Aβ Quantification: The concentrations of soluble Aβ42, Aβ40, and Aβ38 fragments in the conditioned media are measured using a multiplex ELISA system.[4]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound on the amyloidogenic processing of the Amyloid Precursor Protein (APP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]
- 5. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
Methodological & Application
Application Notes and Protocols for Aftin-5 Treatment of Neuronal Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Aftin-5 to induce amyloid-β 42 (Aβ42) production in neuronal cells. This compound serves as a valuable pharmacological tool to model aspects of Alzheimer's disease in vitro by shifting the amyloid-β peptide ratio in a manner reminiscent of the disease state.[1][2]
Introduction
This compound, an amyloid-β forty-two inducer, is a roscovitine-related purine (B94841) compound that selectively increases the extracellular production of Aβ42 while decreasing Aβ38 levels; Aβ40 levels remain largely unaffected.[1][2][3][4] This effect is dependent on the enzymatic activity of β-secretase and γ-secretase.[1][2] The mechanism of action is linked to the alteration of mitochondrial ultrastructure, which in turn influences the processing of amyloid precursor protein (APP).[2][5][6] this compound shows limited cytotoxicity at effective concentrations, making it a suitable tool for studying the pathological mechanisms of Alzheimer's disease and for screening potential therapeutic agents.[1]
Data Presentation
This compound Compound Details
| Characteristic | Value | Reference |
| Molecular Formula | C19H26N6O | [3] |
| Molecular Weight | 354.5 g/mol | [3] |
| CAS Number | 1461717-05-4 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% | [3] |
Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data sourced from MedChemExpress.[5]
Recommended Working Concentrations for Aβ42 Induction
| Cell Type | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| Primary Hippocampal Neurons | 10 | 18 | Significant increase in secreted Aβ42 | [7] |
| Primary Cortical Neurons | 10 | 18 | Significant increase in secreted Aβ42 | [7] |
| N2a-695 cells | 50 - 100 | 18 | Dose-dependent increase in Aβ42 | [7] |
| SH-SY5Y cells | 25 - 50 | 24 | Dose-dependent alteration of Aβ42/40 ratio | [8][9] |
| Human Cerebral Organoids | Not specified, but effective | 96 (4 days) | Increased Aβ42 secretion and Aβ42/Aβ40 ratio | [10][11] |
Signaling Pathway
The precise molecular mechanism of this compound is still under investigation, but it is known to modulate the processing of APP by the γ-secretase complex, leading to an increased production of Aβ42. This process is also dependent on β-secretase activity. This compound is thought to interact with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin, altering mitochondrial ultrastructure and function, which in turn influences γ-secretase activity.[2][3]
Caption: this compound signaling pathway modulating APP processing.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 50 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
-
Before use, equilibrate an aliquot to room temperature and ensure any precipitate is fully dissolved.[3]
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Primary hippocampal or cortical neurons cultured in appropriate media (e.g., Neurobasal medium supplemented with B27).[7][12][13]
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 24-well plates)
Procedure:
-
Culture primary neurons to the desired stage of maturity (e.g., 7-10 days in vitro).[13]
-
On the day of treatment, prepare fresh culture medium containing the desired final concentration of this compound (e.g., 10 µM).[7] Also, prepare a vehicle control medium with the same concentration of DMSO as the this compound treated medium.
-
Carefully aspirate the old medium from the neuronal cultures.
-
Gently add the this compound containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 18 hours).[1]
-
After incubation, collect the conditioned medium for analysis of extracellular Aβ peptides (e.g., by ELISA).
-
The cells can be lysed for analysis of intracellular proteins or cell viability assays.
Protocol 3: Treatment of Neuronal Cell Lines (e.g., SH-SY5Y) with this compound
Materials:
-
SH-SY5Y cells (or other neuronal cell lines like N2a)
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 12-well or 24-well plates)
Procedure:
-
Plate the neuronal cells at a suitable density to reach approximately 60-70% confluency on the day of treatment.
-
Allow the cells to adhere and grow for at least 24 hours.
-
Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 25 µM or 50 µM).[8] Prepare a vehicle control medium with an equivalent concentration of DMSO.
-
Remove the old medium and replace it with the this compound containing medium or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24 hours).[8]
-
Following incubation, collect the supernatant to measure extracellular Aβ levels.
-
Perform a cell viability assay (e.g., MTS assay) on the remaining cells to assess cytotoxicity.[6]
Experimental Workflow Diagrams
General Experimental Workflow
Caption: General workflow for this compound treatment and analysis.
Aβ Quantification Workflow
Caption: Workflow for quantifying Aβ levels using ELISA.
Concluding Remarks
This compound is a potent and selective inducer of Aβ42 production in vitro, providing a valuable model for studying the amyloidogenic aspects of Alzheimer's disease. The protocols and data presented here offer a foundation for utilizing this compound to investigate disease mechanisms and to screen for novel therapeutic interventions targeting Aβ pathology. Researchers should optimize treatment conditions for their specific cell type and experimental goals.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 4. SmallMolecules.com | this compound (5 mg) from AdipoGen | SmallMolecules.com [smallmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]
- 11. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APP β-CTF triggers cell-autonomous synaptic toxicity independent of Aβ [elifesciences.org]
- 13. The Neuroprotective Beta Amyloid Hexapeptide Core Reverses Deficits in Synaptic Plasticity in the 5xFAD APP/PS1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating an In Vitro Model of Alzheimer's Disease Using Aftin-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A key pathological feature of AD is an increased ratio of the aggregation-prone Aβ42 peptide to the more abundant Aβ40. Aftin-5, an Amyloid-β Forty-Two Inducer, is a small molecule that pharmacologically mimics this aspect of AD pathology in vitro. It selectively increases the production of extracellular Aβ42 and decreases Aβ38, while leaving Aβ40 levels unchanged[1][2]. This makes this compound a valuable tool for creating robust and reproducible in vitro models of AD to study disease mechanisms and for the screening of potential therapeutic agents[1][2][3].
These application notes provide a comprehensive guide to using this compound to establish an in vitro model of Alzheimer's disease in both immortalized cell lines and human cerebral organoids. Detailed protocols for cell culture, this compound treatment, and downstream analysis of key AD hallmarks are provided.
Mechanism of Action
This compound's mechanism of action is dependent on the activity of β-secretase and γ-secretase, the enzymes responsible for cleaving the amyloid precursor protein (APP) to generate Aβ peptides[1][2]. The effects of this compound can be counteracted by β- and γ-secretase inhibitors[1]. While the precise molecular target is not fully elucidated, evidence suggests that this compound alters the ultrastructure of mitochondria, which may in turn modulate γ-secretase activity and specificity, leading to a shift in Aβ production towards the more amyloidogenic Aβ42 species[1][3]. It is important to note that this compound's effect is on the extracellular secretion of Aβ peptides, with intracellular levels remaining stable[1][2].
dot
Caption: this compound signaling pathway.
Data Presentation
Table 1: Effect of this compound on Extracellular Amyloid-β Levels in N2a-AβPP695 Cells
| Treatment | Aβ38 (pg/mL) | Aβ40 (pg/mL) | Aβ42 (pg/mL) | Aβ42/Aβ40 Ratio |
| Control (Vehicle) | 61.9 | 471 | 28.9 | 0.06 |
| This compound (100 µM) | Decreased | Stable | Increased | Increased |
| Data is illustrative and based on findings from Hochard et al., 2013.[1] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
| Data from MedChemExpress product information.[4] |
Experimental Protocols
Protocol 1: In Vitro AD Model in N2a-AβPP695 Cells
This protocol describes the use of mouse neuroblastoma cells stably expressing human APP695 (N2a-AβPP695) to model Aβ pathology.
1.1. Cell Culture and Maintenance
-
Culture N2a-AβPP695 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
1.2. This compound Treatment
-
Seed N2a-AβPP695 cells in 24-well plates at a density that allows them to reach near 100% confluency within 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in fresh, serum-free Opti-MEM to the desired final concentration (e.g., 100 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Replace the culture medium with the this compound or vehicle-containing medium.
-
Incubate the cells for 18-24 hours at 37°C.
1.3. Sample Collection
-
After incubation, collect the conditioned medium and centrifuge at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to a new tube and store at -80°C for Aβ ELISA.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for subsequent protein analysis (e.g., Western blot).
dot
Caption: Experimental workflow for this compound treatment of N2a cells.
Protocol 2: In Vitro AD Model in Human Cerebral Organoids
This protocol outlines the use of human cerebral organoids ("mini-brains") to model Aβ pathology in a 3D context.
2.1. Cerebral Organoid Culture
-
Generate cerebral organoids from human induced pluripotent stem cells (iPSCs) according to established protocols.
-
Maintain mature organoids in a spinning bioreactor or on an orbital shaker in cerebral organoid maturation medium.
2.2. This compound Treatment
-
Transfer individual organoids to a low-attachment 24-well plate with fresh maturation medium.
-
Prepare this compound and vehicle control in the maturation medium.
-
Treat the organoids with this compound (e.g., 10-20 µM) or vehicle for 4 days, changing the medium every 2 days with fresh treatment.[5]
2.3. Sample Collection and Analysis
-
Collect the conditioned medium at each medium change and at the end of the treatment period for Aβ ELISA.
-
At the end of the treatment, wash the organoids in PBS and either:
-
Fix in 4% paraformaldehyde for immunohistochemistry.
-
Homogenize in appropriate buffers for protein analysis (ELISA, Western blot) or RNA extraction.
-
Protocol 3: Quantification of Amyloid-β by ELISA
This protocol describes the measurement of Aβ40 and Aβ42 in conditioned medium.
3.1. Materials
-
Commercial Aβ40 and Aβ42 sandwich ELISA kits.
-
Conditioned medium from this compound treated and control cells/organoids.
-
Standard diluent buffer provided in the kit.
3.2. Procedure
-
Prepare Aβ standards and samples according to the manufacturer's instructions. Samples may require dilution in the standard diluent buffer.
-
Add 50-100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as per the kit's instructions (e.g., 3 hours at room temperature with shaking).
-
Wash the wells 4 times with the provided wash buffer.
-
Add the detection antibody and incubate as directed.
-
Wash the wells, then add the HRP-conjugated secondary antibody (or equivalent) and incubate.
-
After a final wash, add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the Aβ concentrations in the samples based on the standard curve.
Protocol 4: Western Blot for APP Processing
This protocol is for analyzing APP and its cleavage products in cell lysates.
4.1. Sample Preparation and Electrophoresis
-
Thaw cell lysates on ice and determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform SDS-PAGE.
4.2. Protein Transfer and Immunoblotting
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against APP (C-terminal), Aβ (e.g., 6E10), or loading controls (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Extended Applications and Future Directions
Neuroinflammation: Aftin-4, a related compound, has been shown to induce the expression of pro-inflammatory cytokines such as IL-6 and CCL2 in cerebral organoids. It is plausible that this compound, by increasing the levels of the pro-inflammatory Aβ42 peptide, could also induce a neuroinflammatory response. This can be investigated by measuring cytokine levels in the conditioned medium of this compound-treated cultures using cytokine arrays or ELISA, and by analyzing the expression of inflammatory markers in cell lysates via qPCR or Western blot.
Tau Pathology: A hallmark of AD is the hyperphosphorylation of tau protein, which is known to be downstream of Aβ accumulation. While direct evidence for this compound inducing tau phosphorylation is lacking, this model provides an excellent platform to investigate this link. Following this compound treatment, cell lysates can be analyzed by Western blot using antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF-1). Furthermore, the activity of key tau kinases, such as CDK5 and GSK-3β, can be assessed using commercially available kinase assay kits.
dot
References
- 1. Characterization of the in vitro phosphorylation of human tau by tau protein kinase II (cdk5/p20) using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aftin-5-Mediated Aβ42 Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-5, an Amyloid-β Forty-Two Inducer, is a small molecule that serves as a critical pharmacological tool for modeling aspects of Alzheimer's disease in vitro. It selectively increases the production of the pathogenic amyloid-β 42 (Aβ42) peptide while decreasing Aβ38 levels, leaving Aβ40 concentrations largely unchanged.[1] This modulation of amyloid-β peptide ratios mimics the biochemical signature observed in Alzheimer's disease, providing a valuable system for studying disease mechanisms and for screening potential therapeutic agents. This compound's mechanism of action is dependent on the enzymatic activity of β-secretase and γ-secretase.[1] It is believed to act as a γ-secretase modulator, altering the cleavage preference of the enzyme complex without complete inhibition.[1]
Data Presentation: this compound Concentration and Effects
The following tables summarize the quantitative effects of this compound on Aβ peptide production in various cellular models as reported in the literature.
Table 1: Effect of this compound on Extracellular Aβ Levels in N2a-AβPP695 Cells
| This compound Concentration (μM) | Treatment Duration (hours) | Change in Aβ42 Level (Fold Change vs. Control) | Change in Aβ38 Level | Change in Aβ40 Level | Cytotoxicity (IC50 in N2a-AβPP695 cells) | Reference |
| 100 | 18 | Massive upregulation | Down-regulation | Stable | 150 µM |
Table 2: Effect of this compound on Extracellular Aβ Levels in Human Cerebral Organoids (Mini-brains)
| This compound Concentration (μM) | Treatment Duration (days) | Change in Aβ42 Secretion | Change in Aβ42/Aβ40 Ratio | Change in Aβ40 Secretion | Reference |
| 150 | 4 | Significant increase | Increased | Stable |
Table 3: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (μM) | Reference |
| SH-SY5Y | 180 | |
| HT22 | 194 | |
| N2a | 178 | |
| N2a-AβPP695 | 150 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for this compound's effect on APP processing and a general experimental workflow for inducing and measuring Aβ42.
Caption: Proposed mechanism of this compound action on APP processing.
Caption: Experimental workflow for this compound treatment and Aβ analysis.
Experimental Protocols
Protocol 1: this compound Treatment of N2a-AβPP695 Cells for Aβ42 Induction
This protocol is based on methodologies described for neuroblastoma cell lines stably expressing human amyloid precursor protein (APP).
Materials:
-
N2a-AβPP695 cells (or other suitable cell line, e.g., HEK293-APP)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Serum-free medium for treatment
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
-
ELISA kits for human Aβ38, Aβ40, and Aβ42
-
Reagents for cell lysis and protein quantification (optional, for intracellular Aβ measurement)
Procedure:
-
Cell Seeding:
-
Culture N2a-AβPP695 cells in complete growth medium in a T75 flask.
-
When cells reach 80-90% confluency, detach them using a suitable method (e.g., trypsinization).
-
Seed the cells into 24-well plates at a density that will allow them to reach approximately 70-80% confluency on the day of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., a range from 10 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Aspirate the complete growth medium from the cells and wash once with sterile PBS.
-
Add the this compound containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for 18 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store at -80°C until Aβ quantification.
-
-
Aβ Quantification:
-
Thaw the conditioned media samples on ice.
-
Quantify the levels of extracellular Aβ38, Aβ40, and Aβ42 using specific ELISA kits, following the manufacturer's instructions.
-
Perform measurements in triplicate for each condition.
-
-
Data Analysis:
-
Calculate the concentration of each Aβ peptide for all treatment conditions.
-
Normalize the data to the vehicle control to determine the fold change in Aβ production.
-
Calculate the Aβ42/Aβ40 ratio.
-
Protocol 2: this compound Treatment of Human Cerebral Organoids
This protocol is adapted from studies using "mini-brains" to model Aβ accumulation.
Materials:
-
Mature human cerebral organoids (e.g., 1-2 months old)
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
6-well plates suitable for suspension culture
-
ELISA kits for human Aβ40 and Aβ42
Procedure:
-
Organoid Culture:
-
Culture human cerebral organoids according to established protocols in organoid culture medium.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in the organoid culture medium to a final concentration of 150 µM. Prepare a vehicle control (DMSO) medium as well.
-
Transfer individual organoids to separate wells of a 6-well plate containing the this compound or vehicle control medium.
-
Incubate the organoids for 4 days at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After 4 days, carefully collect the conditioned medium from each well.
-
Store the medium at -80°C until analysis.
-
-
Aβ Quantification and Data Analysis:
-
Quantify the levels of secreted Aβ40 and Aβ42 using specific ELISA kits as described in Protocol 1.
-
Analyze the data by comparing the Aβ concentrations and the Aβ42/Aβ40 ratio between the this compound treated and control organoids.
-
Concluding Remarks
This compound is a potent and selective inducer of Aβ42 production in vitro, providing a robust system for Alzheimer's disease research. The protocols outlined above provide a framework for utilizing this compound to study the amyloidogenic pathway and to screen for compounds that may modulate it. Researchers should optimize cell densities, treatment times, and this compound concentrations for their specific cell models and experimental goals. Given its low cytotoxicity at effective concentrations, this compound is a reliable tool for inducing a disease-relevant phenotype in cellular and organoid models.
References
Application Note: Quantification of Aβ42 Levels Using ELISA Following Aftin-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the treatment of cell cultures with Aftin-5, an inducer of Amyloid-β 42 (Aβ42), and the subsequent quantification of extracellular Aβ42 levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, in the brain.[1][2][3] this compound is a small molecule that has been identified as an inducer of Aβ42 production in vitro.[4][5] It selectively increases the extracellular levels of Aβ42 while decreasing Aβ38 levels, and leaving Aβ40 levels largely unchanged.[1][2][5] This effect is dependent on the activity of β-secretase and γ-secretase.[5] Mechanistically, this compound has been shown to alter the ultrastructure of mitochondria and interact with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin.[1][4][6][7] These characteristics make this compound a valuable pharmacological tool for studying the cellular mechanisms of Aβ42 production and for screening potential therapeutic agents that may modulate this process.
This application note details a comprehensive protocol for utilizing this compound to induce Aβ42 secretion in cell culture models and for the subsequent measurement of Aβ42 levels in the conditioned media using a standard sandwich ELISA method.
Data Presentation
The following table summarizes the reported effects of this compound on extracellular Aβ peptide levels in N2a-AβPP695 cells.
| Treatment | Aβ42 Production (% of Control) | Aβ40 Production (% of Control) | Aβ38 Production (% of Control) | Reference |
| This compound (100 µM, 18h) | >900% | ~140% | <30% | [5] |
Table 1: Effect of this compound on extracellular Aβ peptide production.
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound and subsequently measuring Aβ42 levels in the cell culture supernatant using a commercially available ELISA kit.
Part 1: this compound Treatment of Cell Cultures
Materials:
-
Cell line of choice (e.g., N2a-AβPP695, SH-SY5Y, HEK293 expressing AβPP)[4][5]
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Sterile, tissue culture-treated plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C.[4]
-
This compound Treatment:
-
Once the cells are confluent, replace the existing medium with fresh, serum-free, or reduced-serum medium.
-
Prepare working concentrations of this compound by diluting the stock solution in the cell culture medium. A final concentration of 100 µM is often effective.[5]
-
Include a vehicle control (DMSO-treated) group.
-
Add the this compound containing medium or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for a desired period. A time course of 12-24 hours is recommended to observe a significant increase in extracellular Aβ42.[5]
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well.
-
Sample Processing: Centrifuge the collected medium at 1000 x g for 15-20 minutes to pellet any cells or debris.[8][9]
-
Sample Storage: Transfer the supernatant to a new tube and store it at -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles.[9]
Part 2: Aβ42 ELISA Protocol
This protocol is a generalized procedure based on commercially available human Aβ42 ELISA kits.[8][9][10][11] It is essential to follow the specific instructions provided with your chosen ELISA kit.
Materials:
-
Human Aβ42 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
-
Conditioned media samples from Part 1
-
Microplate reader capable of measuring absorbance at 450 nm[8]
-
Precision pipettes and tips
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[8]
-
Reconstitute the Aβ42 standard as per the kit instructions to create a stock solution.[8]
-
Prepare a series of dilutions of the Aβ42 standard to generate a standard curve.[8]
-
Prepare the wash buffer and other reagents as instructed in the kit manual.[8]
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the pre-coated microplate in duplicate.[8][10]
-
Add the detection antibody to each well (some kits may require co-incubation with the sample).
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1.5 hours at 37°C or overnight at 4°C).[8][10]
-
Wash the plate multiple times with the wash buffer to remove unbound substances.[8]
-
Add the enzyme conjugate (e.g., HRP-streptavidin) to each well.[8]
-
Cover the plate and incubate as per the kit instructions (e.g., 30 minutes at 37°C).[8]
-
Wash the plate again to remove the unbound enzyme conjugate.[8]
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes at 37°C) to allow for color development.[8]
-
Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.[9]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[8]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Aβ42 in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the calculated concentration by the dilution factor, if any, to obtain the final Aβ42 concentration in the original samples.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Aβ1-42(Amyloid Beta 1-42) ELISA Kit - Elabscience® [elabscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 8. abcam.com [abcam.com]
- 9. abbkine.com [abbkine.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
Aftin-5 Application Notes and Protocols for Amyloid Plaque Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aftin-5, a potent inducer of amyloid-β42 (Aβ42), in studies focused on amyloid plaque formation. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
This compound is a small molecule that selectively upregulates the production of Aβ42, the primary component of amyloid plaques in Alzheimer's disease, while simultaneously downregulating Aβ38 and leaving Aβ40 levels stable.[1][2][3] This modulation of amyloid-β peptide ratios is achieved in a manner dependent on β-secretase and γ-secretase activity and is associated with alterations in mitochondrial ultrastructure.[2][4] this compound serves as a valuable pharmacological tool to create cellular and organoid models that mimic the amyloidogenic aspects of Alzheimer's disease, facilitating the study of disease mechanisms and the screening of potential therapeutic agents.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on amyloid-β production across different experimental models and treatment durations.
Table 1: Effect of this compound Treatment Duration on Extracellular Aβ42 Levels in N2a-AβPP695 Cells
| Treatment Duration (hours) | This compound Concentration | Fold Change in Aβ42 vs. Control (DMSO) |
| 0 | 100 µM | ~1 |
| 3 | 100 µM | ~2 |
| 6 | 100 µM | ~4 |
| 12 | 100 µM | ~7 |
| 18 | 100 µM | ~8 |
| 24 | 100 µM | ~8.5 |
| 48 | 100 µM | ~8.5 |
Data is approximated from time-course experiments presented in Hochard et al., 2013.
Table 2: Dose-Dependent Effect of this compound on Extracellular Amyloid-β Levels in N2a-AβPP695 Cells after 18-hour Treatment
| This compound Concentration (µM) | Fold Change in Aβ42 vs. Control | Fold Change in Aβ40 vs. Control | Fold Change in Aβ38 vs. Control |
| 1 | ~1.5 | ~1 | ~0.9 |
| 10 | ~4 | ~1.1 | ~0.6 |
| 50 | ~7 | ~1.2 | ~0.4 |
| 100 | ~9 | ~1.3 | ~0.3 |
| 150 | ~9.5 | ~1.4 | ~0.25 |
Data is approximated from dose-response curves presented in Hochard et al., 2013.
Table 3: Effect of this compound Treatment on Aβ42 and Aβ40 Secretion in Human Cerebral Organoids (Mini-Brains)
| Organoid Age | Treatment Duration | This compound Concentration | Mean Aβ42 Concentration (pg/mL) | Mean Aβ40 Concentration (pg/mL) | Aβ42/Aβ40 Ratio |
| 1 month | 4 days | 150 µM | Significantly higher than control | No significant change | Increased |
| 2 months | 4 days | 150 µM | Significantly higher than control | No significant change | Increased |
This table summarizes findings from a study on human cerebral organoids, where a 4-day treatment with 150µM this compound led to a significant increase in secreted Aβ42.
Experimental Protocols
Protocol 1: Induction of Aβ42 Production in N2a-AβPP695 Cells
This protocol describes the induction of Aβ42 production in a neuroblastoma cell line stably overexpressing human amyloid precursor protein (APP) with the Swedish mutation (N2a-AβPP695).
Materials:
-
N2a-AβPP695 cells
-
Complete culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
ELISA kit for human Aβ42, Aβ40, and Aβ38
Procedure:
-
Cell Seeding:
-
Culture N2a-AβPP695 cells in a T75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 6-well or 12-well plates at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
On the day of treatment, carefully aspirate the old medium from the wells.
-
Add fresh complete culture medium containing the desired concentration of this compound (e.g., 100 µM for maximal induction). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 18 hours for a robust response, or various time points for a time-course study).
-
-
Sample Collection:
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store it at -80°C until analysis.
-
-
Quantification of Amyloid-β Peptides:
-
Thaw the conditioned medium samples on ice.
-
Quantify the levels of extracellular Aβ42, Aβ40, and Aβ38 using a validated ELISA kit according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration of the corresponding cell lysates if necessary.
-
Protocol 2: Induction of Aβ42 Secretion in Human Cerebral Organoids
This protocol outlines the procedure for inducing Aβ42 secretion in 3D human cerebral organoids (mini-brains).
Materials:
-
Mature human cerebral organoids (e.g., 1-2 months old)
-
Organoid culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Low-attachment culture plates
-
ELISA kit for human Aβ42 and Aβ40
Procedure:
-
Organoid Culture:
-
Culture human cerebral organoids according to your established protocol until they reach the desired maturation stage (e.g., 1 or 2 months).
-
-
This compound Treatment:
-
Transfer individual or small groups of organoids to fresh wells of a low-attachment plate containing fresh organoid culture medium.
-
Add this compound to the medium to a final concentration of 150 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Incubate the organoids for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Sample Collection:
-
After 4 days, carefully collect the conditioned medium from each well, avoiding disturbance of the organoids.
-
Centrifuge the medium to remove any debris.
-
Store the supernatant at -80°C until analysis.
-
-
Quantification of Amyloid-β Peptides:
-
Quantify the levels of secreted Aβ42 and Aβ40 in the conditioned medium using a sensitive ELISA kit following the manufacturer's protocol.
-
Calculate the Aβ42/Aβ40 ratio to assess the shift in APP processing.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Aftin-5 in High-Throughput Screening Assays for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-5 is a small molecule belonging to the roscovitine-related purine (B94841) family that has emerged as a valuable pharmacological tool in Alzheimer's disease (AD) research. It functions as an inducer of Amyloid-β42 (Aβ42) production in cellular models.[1][2] The aggregation of Aβ42 is a central event in the pathogenesis of AD, leading to the formation of senile plaques, a hallmark of the disease. This compound selectively increases the secretion of the highly amyloidogenic Aβ42 peptide, while concurrently decreasing the levels of Aβ38 and maintaining stable levels of Aβ40.[3][4][5] This modulation of amyloid-β peptide ratios mimics the biochemical changes observed in the brains of AD patients, making this compound an ideal agent for developing cell-based models of the disease.
The mechanism of action of this compound involves the alteration of mitochondrial ultrastructure and interaction with key mitochondrial and cellular proteins, including Voltage-Dependent Anion Channel 1 (VDAC1), prohibitin, and mitofilin. These interactions are thought to influence the activity of γ-secretase, an enzyme critical in the final step of Aβ peptide generation from the amyloid precursor protein (APP), thereby shifting its cleavage preference towards the production of Aβ42.
This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify potential therapeutic agents for Alzheimer's disease. The primary application is a cell-based assay to screen for inhibitors of this compound-induced Aβ42 production, which could represent novel γ-secretase modulators or compounds acting on related pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data sourced from MedChemExpress product information.
Table 2: Effect of this compound on Extracellular Amyloid-β Peptide Levels in N2a-AβPP695 Cells
| Treatment | Aβ38 Fold Change | Aβ40 Fold Change | Aβ42 Fold Change |
| 100 µM this compound (18h) | Decrease | Stable | Increase |
Qualitative description based on Hochard A, et al., J Alzheimers Dis. 2013.
Table 3: Effect of this compound on Aβ42/Aβ40 Ratio in Human Cerebral Organoids
| Treatment | Aβ42 Secretion | Aβ42/Aβ40 Ratio |
| This compound | Increased | Increased |
Observations from a study on human mini-brains.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: HTS experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Plating for HTS
This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.
Materials:
-
N2a cells stably expressing human APP with the Swedish mutation (N2a-AβPP695) or SH-SY5Y cells.
-
Complete culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Sterile, tissue culture-treated 384-well plates.
-
Automated liquid handler or multichannel pipette.
Procedure:
-
Culture N2a-AβPP695 cells in T-75 or T-150 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells and resuspend them in fresh, pre-warmed complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler or a multichannel pipette, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
Protocol 2: High-Throughput Screening for Inhibitors of this compound-Induced Aβ42 Production
Materials:
-
384-well plates with cultured cells from Protocol 1.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Test compound library (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Positive control (optional, a known inhibitor of γ-secretase, e.g., DAPT).
-
Automated liquid handler with pin tool or acoustic dispenser for compound addition.
-
Aβ42 ELISA kit (e.g., Meso Scale Diagnostics or equivalent).
-
Plate reader capable of measuring the ELISA signal (e.g., absorbance at 450 nm).
Procedure:
-
Compound Addition:
-
Using an automated liquid handler, transfer a small volume (e.g., 40 nL) of test compounds from the library plates to the corresponding wells of the cell plates. This results in a final concentration of, for example, 10 µM.
-
In control wells, add the same volume of DMSO (vehicle control).
-
In positive control wells, add a known inhibitor.
-
-
This compound Addition:
-
Prepare a working solution of this compound in complete culture medium. For a final concentration of 100 µM, prepare a 2.5X solution (250 µM).
-
Add 10 µL of the this compound working solution to all wells containing test compounds and the vehicle control wells (these will be the "high signal" controls).
-
Add 10 µL of complete culture medium without this compound to a set of vehicle control wells (these will be the "low signal" or negative controls).
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plates at 300 x g for 2 minutes to pellet any detached cells.
-
Carefully collect 20-30 µL of the cell culture supernatant from each well for Aβ42 analysis.
-
-
Aβ42 Quantification (ELISA):
-
Perform the Aβ42 ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of supernatant samples and standards to the antibody-coated plate.
-
Incubation to allow Aβ42 to bind to the capture antibody.
-
Washing steps to remove unbound material.
-
Addition of a detection antibody.
-
Further incubation and washing steps.
-
Addition of a substrate to generate a detectable signal.
-
Stopping the reaction.
-
-
-
Data Acquisition:
-
Read the absorbance or fluorescence signal using a plate reader at the appropriate wavelength (e.g., 450 nm for a colorimetric ELISA).
-
Protocol 3: Data Analysis and Hit Identification
1. Quality Control - Z' Factor Calculation: The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the high and low signal controls.
-
Formula: Z' = 1 - [(3 * σ_p + 3 * σ_n) / |μ_p - μ_n|]
-
μ_p = mean of the high signal control (this compound + vehicle)
-
σ_p = standard deviation of the high signal control
-
μ_n = mean of the low signal control (vehicle only)
-
σ_n = standard deviation of the low signal control
-
-
Acceptance Criteria:
-
Z' > 0.5: Excellent assay
-
0 < Z' ≤ 0.5: Acceptable assay
-
Z' < 0: Unacceptable assay
-
2. Hit Identification: A common method for hit identification is to calculate the percent inhibition for each test compound.
-
Formula: % Inhibition = [1 - (Signal_compound - μ_n) / (μ_p - μ_n)] * 100
-
Hit Criteria: A compound is typically considered a "hit" if its percent inhibition exceeds a certain threshold (e.g., >50% or >3 standard deviations from the mean of the test compound plate).
All identified hits should be confirmed through dose-response experiments to determine their potency (e.g., IC50) and to rule out false positives. Further secondary assays should be performed to elucidate the mechanism of action of the confirmed hits.
References
- 1. High throughput screening of beta-amyloid secretion inhibitors using homogenous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rna.uzh.ch [rna.uzh.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Minsky DTIC [dtic.minsky.ai]
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Changes with Aftin-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-5 is a small molecule inducer of Amyloid-beta 42 (Aβ42), a key peptide implicated in the pathology of Alzheimer's disease.[1][2][3][4] It functions by upregulating the production of extracellular Aβ42 while concurrently downregulating Aβ38 levels, without significantly altering Aβ40.[1] Notably, this compound has been shown to have minimal impact on mitochondrial functional parameters such as membrane potential, swelling, cytochrome c release, or oxygen consumption. However, it induces reversible alterations in the ultrastructure of mitochondria. This unique property makes this compound a valuable tool for studying the link between mitochondrial morphology and amyloidogenic processing in live cells.
These application notes provide detailed protocols for utilizing this compound to visualize and quantify changes in mitochondrial morphology in real-time.
Mechanism of Action
While the precise mechanism of this compound is still under investigation, studies on its analog, Aftin-4, suggest a model involving direct interaction with key mitochondrial proteins. Aftin-4 has been shown to bind to Voltage-Dependent Anion Channel 1 (VDAC1), prohibitin, and mitofilin. These proteins are critical for maintaining mitochondrial cristae structure and overall mitochondrial architecture. By interacting with this protein complex, this compound likely perturbs the inner mitochondrial membrane organization, leading to the observed changes in ultrastructure. This alteration in the mitochondrial environment is thought to influence the activity of γ-secretase, an enzyme involved in the processing of Amyloid Precursor Protein (APP), thereby shifting its cleavage preference to produce more Aβ42.
Data Presentation: Quantitative Analysis of Mitochondrial Morphology
The following table outlines key morphological parameters that can be quantified from live-cell imaging data to assess the impact of this compound on mitochondrial networks. Image analysis can be performed using software such as ImageJ (Fiji) with plugins like Mitochondria Analyzer or MiNA.
| Parameter | Description | Expected Change with this compound |
| Number of Mitochondria | Total count of individual mitochondrial fragments per cell. | Increase |
| Mitochondrial Area/Volume | The total area or volume occupied by mitochondria within a cell. | Decrease in average size of individual mitochondria |
| Aspect Ratio (Elongation) | The ratio of the major to the minor axis of a mitochondrion. A higher value indicates a more elongated shape. | Decrease (more spherical/fragmented) |
| Form Factor | A measure of mitochondrial branching and complexity. A lower value indicates a more circular, less branched shape. | Decrease |
| Network Connectivity | A measure of the interconnectedness of the mitochondrial network. | Decrease |
| Branch Length | The average length of mitochondrial branches within the network. | Decrease |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Induced Mitochondrial Morphology Changes
This protocol details the steps for treating cultured cells with this compound and imaging the subsequent changes in mitochondrial morphology using confocal microscopy.
Materials:
-
Mammalian cell line of choice (e.g., SH-SY5Y, HeLa, N2a)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound (stock solution in DMSO)
-
MitoTracker™ Green FM or MitoTracker™ Red CMXRos (or other suitable mitochondrial dye)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium. A final concentration of 100-150 µM is recommended based on previous studies. A vehicle control (DMSO) should be run in parallel.
-
Incubate cells with this compound for 18-24 hours. The effects of this compound on mitochondrial ultrastructure are reversible, allowing for time-course studies of both induction and recovery.
-
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker™ dye in pre-warmed live-cell imaging medium according to the manufacturer's instructions (typically 100-200 nM).
-
Remove the this compound containing medium and wash the cells once with pre-warmed PBS.
-
Add the MitoTracker™ staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
After incubation, replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the cells to equilibrate for at least 10 minutes before imaging.
-
Acquire images using a 60x or 100x oil immersion objective.
-
Use appropriate laser lines and emission filters for the chosen mitochondrial dye (e.g., 488 nm excitation and 500-550 nm emission for MitoTracker™ Green FM).
-
Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.
-
For time-lapse imaging to observe the dynamics of mitochondrial changes, acquire images at regular intervals (e.g., every 5-10 minutes).
-
Protocol 2: Co-Immunoprecipitation of VDAC1 with Prohibitin and Mitofilin
This protocol provides a method to investigate the interaction of this compound's potential targets within the mitochondria. While this is not a live-cell imaging protocol, it is crucial for validating the mechanism of action.
Materials:
-
Cells treated with this compound or vehicle control
-
Mitochondria isolation kit
-
Co-immunoprecipitation (Co-IP) buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors)
-
Antibody against VDAC1 for immunoprecipitation
-
Antibodies against prohibitin and mitofilin for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from this compound treated and control cells using a commercial kit or a standard differential centrifugation protocol.
-
Lysis: Lyse the isolated mitochondria with Co-IP buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-VDAC1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Wash the beads three times with Co-IP buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against prohibitin and mitofilin.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
An increase in the amount of co-precipitated prohibitin and mitofilin in this compound treated cells would suggest that the compound promotes the interaction of these proteins with VDAC1.
-
Mandatory Visualizations
Caption: Workflow for this compound mitochondrial imaging.
Caption: this compound's proposed mitochondrial pathway.
References
- 1. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Aftin-5 Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low amyloid-beta 42 (Aβ42) induction when using Aftin-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inducer of Amyloid-β 42 (Aβ42).[1] It functions by modulating the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP). This modulation results in a significant increase in the production of extracellular Aβ42 and a decrease in Aβ38, while the levels of Aβ40 remain largely unchanged.[2][3] The effects of this compound are dependent on the activity of both β-secretase and γ-secretase.[2]
Q2: What is the expected fold-increase in Aβ42 with this compound treatment?
In cultured cells, such as N2a-AβPP695, this compound can induce a dose-dependent increase in Aβ42 production that can exceed 900% (a 9-fold increase) under optimal conditions.[2] In primary neurons, a 4-fold increase has been observed. However, the exact fold-increase can vary depending on the cell type, experimental conditions, and this compound concentration.
Q3: Does this compound affect intracellular Aβ42 levels?
Studies have shown that this compound primarily affects the levels of extracellular (secreted) amyloid peptides. The intracellular levels of Aβ38, Aβ40, and Aβ42 have been observed to remain stable following this compound treatment.
Q4: Is this compound cytotoxic?
This compound has been shown to have low cellular toxicity at effective concentrations. For example, in SH-SY5Y, HT22, N2a, and N2a-AβPP695 cells, the IC50 values were reported to be 180, 194, 178, and 150 μM, respectively.
Troubleshooting Guide for Low Aβ42 Induction
This guide addresses common issues that may lead to lower-than-expected Aβ42 induction with this compound.
Problem 1: Suboptimal this compound Concentration
The effect of this compound on Aβ42 production is dose-dependent. Using a concentration that is too low will result in a weak induction.
Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. A common starting point is 100 μM.
-
Verify Stock Solution: Ensure the stock solution of this compound was prepared and stored correctly. This compound stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.
Problem 2: Inappropriate Incubation Time
The induction of Aβ42 by this compound is time-dependent. Insufficient incubation time will not allow for maximal Aβ42 accumulation.
Solution:
-
Optimize Incubation Time: Conduct a time-course experiment to identify the optimal incubation period. An 18-hour incubation is a well-established starting point.
Problem 3: Issues with Cell Line or Culture Conditions
The responsiveness to this compound can vary between cell lines. The health and confluence of the cells can also impact the results.
Solution:
-
Cell Line Selection: Use a cell line known to be responsive to γ-secretase modulation, such as N2a cells stably expressing human APP-695 (N2a-AβPP695).
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination.
-
Cell Confluence: Plate cells at an appropriate density. A confluence of around 60% at the time of treatment is often recommended.
Problem 4: Compromised β-secretase or γ-secretase Activity
This compound's mechanism of action is dependent on the enzymatic activity of both β-secretase and γ-secretase. If the activity of either of these secretases is compromised, Aβ42 induction will be reduced.
Solution:
-
Avoid Inhibitors: Ensure that no known β-secretase or γ-secretase inhibitors are present in your cell culture medium or were used in previous experimental steps.
-
Positive Controls: Use a known γ-secretase modulator as a positive control to confirm that the cellular machinery is responsive.
Data Presentation
Table 1: this compound Dose-Dependent Effect on Extracellular Amyloid Peptides in N2a-AβPP695 Cells
| This compound Concentration (µM) | Aβ42 Fold Change (vs. Control) | Aβ40 Fold Change (vs. Control) | Aβ38 Fold Change (vs. Control) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | ~2.0 | ~1.0 | ~0.8 |
| 30 | ~5.0 | ~1.1 | ~0.6 |
| 100 | >9.0 | ~1.4 | <0.5 |
Data are approximate values based on published findings and are intended for illustrative purposes.
Table 2: this compound Cytotoxicity (IC50) in Various Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data from MedChemExpress.
Experimental Protocols
Protocol 1: this compound Treatment for Aβ42 Induction in N2a-AβPP695 Cells
-
Cell Plating: Plate N2a-AβPP695 cells in 12-well plates at a density of 3 x 10^5 cells/well.
-
Cell Growth: Culture cells until they reach approximately 60% confluence.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium (containing 0.5% FBS) to the desired final concentrations (e.g., 10, 30, 100 µM). Include a vehicle control (DMSO alone).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 18 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the conditioned medium for analysis of extracellular Aβ levels.
-
Analysis: Quantify Aβ38, Aβ40, and Aβ42 levels in the conditioned medium using a validated ELISA assay.
Protocol 2: Verification of γ-Secretase Dependence
-
Cell Plating and Growth: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a known γ-secretase inhibitor (e.g., DAPT at 1 µM) for 1 hour.
-
This compound Treatment: Add this compound at the optimal concentration (e.g., 100 µM) to the inhibitor-containing medium. Also, include wells with this compound alone, inhibitor alone, and vehicle control.
-
Incubation: Incubate for 18 hours.
-
Sample Collection and Analysis: Collect the conditioned medium and analyze Aβ levels as described in Protocol 1. A significant reduction in this compound-induced Aβ42 in the presence of the inhibitor confirms γ-secretase dependence.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low Aβ42 induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Aftin-5 Technical Support Center: Optimizing Concentration to Minimize Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Aftin-5 concentration for robust induction of Amyloid-β 42 (Aβ42) while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inducer of Amyloid-β 42 (Aβ42).[1] It functions by upregulating Aβ42 and downregulating Amyloid-β 38 (Aβ38) levels in a manner dependent on β-secretase and γ-secretase activity.[1][2] The mechanism involves the alteration of the mitochondrial ultrastructure.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A starting concentration of 10-50 µM is recommended for initial experiments. Dose-response studies show a linear increase in Aβ42 production up to 150 µM in N2a-AβPP695 cells.[2] However, to minimize the risk of cytotoxicity, it is advisable to begin with a lower concentration and titrate up to the desired effective dose.
Q3: How long should I incubate my cells with this compound?
A3: Time-course experiments in N2a-AβPP695 cells have shown that Aβ42 production reaches a plateau approximately 12 hours after the addition of this compound and remains stable for up to 48 hours.[2] An incubation period of 18-24 hours is a common starting point for many experimental setups.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[3] For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 10-20 mM. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To use, thaw the stock solution and dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: High Cell Death or Unexpected Cytotoxicity
Possible Cause 1: this compound concentration is too high for the specific cell line.
-
Solution: While this compound has lower cytotoxicity than its predecessor Aftin-4, cell sensitivity can vary.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 1-25 µM) and assess cell viability using a standard assay like MTT or Trypan Blue exclusion.
Possible Cause 2: Prolonged exposure to this compound.
-
Solution: Reduce the incubation time. While Aβ42 production plateaus at 12 hours, continuous exposure for extended periods might lead to cumulative cytotoxic effects in sensitive cell lines.[2] Consider a time-course experiment (e.g., 12, 24, 48 hours) to find the shortest incubation time that yields a robust Aβ42 induction with minimal cell death.
Possible Cause 3: Suboptimal quality or degradation of this compound.
-
Solution: Ensure that your this compound is of high purity and has been stored correctly. Avoid repeated freeze-thaw cycles of the stock solution. If degradation is suspected, purchase a fresh batch of the compound.
Possible Cause 4: Synergistic toxic effects with other media components.
-
Solution: Review the composition of your cell culture medium. Certain supplements or high concentrations of other compounds could potentially interact with this compound to increase cytotoxicity. If possible, test this compound in a simpler, defined medium to rule out confounding factors.
Problem 2: Inconsistent or No Induction of Aβ42
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Refer to the dose-response data to select a concentration range where a significant increase in Aβ42 has been previously reported (e.g., 50-100 µM in N2a-AβPP695 cells).[2]
Possible Cause 2: Issues with this compound solubility or aggregation in the culture medium.
-
Solution: this compound is soluble in DMSO but may precipitate in aqueous culture media at high concentrations.[3] Ensure that the DMSO stock solution is thoroughly mixed into the pre-warmed culture medium. Visually inspect the medium for any signs of precipitation after adding this compound. If solubility is an issue, consider preparing a more dilute stock solution or using a carrier solvent compatible with your cell line.
Possible Cause 3: The cell line does not express sufficient levels of Amyloid Precursor Protein (APP) or the necessary secretases.
-
Solution: this compound's effect is dependent on the presence and activity of APP, β-secretase, and γ-secretase.[2] Confirm that your cell line expresses these components at adequate levels. Consider using a cell line known to be responsive to this compound, such as N2a-AβPP695, as a positive control.
Possible Cause 4: Inaccurate measurement of Aβ42 levels.
-
Solution: Verify the accuracy and sensitivity of your Aβ42 detection method (e.g., ELISA). Ensure that your antibodies are specific and that your standards are correctly calibrated. Run appropriate positive and negative controls to validate your assay.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180[1][2] |
| HT22 | 194[1][2] |
| N2a | 178[1][2] |
| N2a-AβPP695 | 150[1][2] |
Table 2: Recommended Starting Concentrations and Incubation Times for this compound
| Parameter | Recommendation | Rationale |
| Starting Concentration | 10 - 50 µM | Minimizes initial cytotoxicity while being in the effective range for Aβ42 induction. |
| Incubation Time | 18 - 24 hours | Aβ42 production plateaus around 12 hours and is stable up to 48 hours.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested range is 0 µM (vehicle control) to 200 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Measuring Aβ42 Induction by ELISA
-
Cell Treatment: Treat cells with the desired concentrations of this compound as determined from your cytotoxicity assays. Include a vehicle-only control.
-
Conditioned Medium Collection: After the incubation period (e.g., 24 hours), collect the conditioned medium from each well.
-
Centrifugation: Centrifuge the collected medium at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells or debris.
-
ELISA:
-
Use a commercially available Aβ42 ELISA kit.
-
Follow the manufacturer's instructions for coating the plate with the capture antibody, adding your samples and standards, adding the detection antibody, and developing the signal.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of Aβ42 in each sample based on the standard curve.
Mandatory Visualization
Caption: this compound signaling pathway leading to altered Aβ production.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aftin-5 Technical Support Center: Addressing Insolubility in Media
Welcome to the Aftin-5 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential insolubility issues with this compound in cell culture media. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound in experimental settings.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?
A1: This is a common issue when diluting a compound from a high-concentration organic stock solution, like DMSO, into an aqueous environment like cell culture media. The dramatic change in solvent polarity reduces the solubility of hydrophobic compounds like this compound, causing them to fall out of solution and form a precipitate.
Q2: What is the maximum recommended concentration of DMSO in my cell culture?
A2: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to avoid impacting cell viability and function.[1] The tolerable DMSO concentration can be cell-line specific, so it is best to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.[1]
Q3: How can I prevent this compound from precipitating in my cell culture medium?
A3: Several strategies can help prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally at or below 0.1%.[1]
-
Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Slow Addition and Mixing: Add the this compound stock solution to the pre-warmed medium drop-by-drop while gently vortexing or swirling the medium. This gradual dilution can help prevent the compound from crashing out of solution.
-
Sonication: Brief sonication in a water bath can help dissolve small aggregates that may have formed.
-
Test Lower Concentrations: You may be exceeding the solubility limit of this compound in your specific medium. Consider using a lower final concentration of the compound.
Q4: What does this compound precipitate look like, and how can I be sure that's what I'm seeing?
A4: Precipitates of small molecules in cell culture can appear as fine, crystalline particles, or as a more amorphous, flocculent "cloud" in the medium.[2] These particles may be visible by eye, but are more clearly observed under a microscope. To confirm you are seeing a compound precipitate and not another issue like contamination, you can prepare a cell-free control plate with your medium and the this compound concentration that is causing issues. If the precipitate forms in the absence of cells, it is likely due to the insolubility of the compound.
Q5: Can the type of cell culture medium I use affect this compound solubility?
A5: Yes, the composition of the cell culture medium can influence the solubility of a compound.[3] Components like salts, proteins (especially in serum-containing media), and the overall pH can interact with this compound and affect its solubility.[1][3] If you are consistently having issues, you may want to test the solubility of this compound in different media formulations.
Q6: What is the impact of this compound precipitation on my experimental results?
A6: Compound precipitation can significantly compromise your experimental results. The actual concentration of the dissolved, active compound will be lower than intended, leading to inaccurate dose-response curves and potentially false negative results.[4] Additionally, the precipitate particles themselves could have unintended cytotoxic effects on your cells.[4]
Q7: How should I prepare my this compound stock solution?
A7: this compound is soluble in DMSO. A stock solution of 10-50 mM in 100% DMSO is a common starting point. For example, a product data sheet indicates solubility in DMSO is at least 16.67 mg/mL (47.03 mM). Gentle warming to 37°C and vortexing can aid in dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value | Reference |
| Solvents | DMSO, Ethanol | |
| In Vitro Stock Solution | 16.67 mg/mL (47.03 mM) in DMSO | |
| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes | Reference |
| Most Cell Lines | ≤ 0.5% | 0.1% is generally considered safe. | |
| Primary Cells | ≤ 0.1% | More sensitive to DMSO toxicity. | |
| General Guideline | Test for your specific cell line | Perform a vehicle control to assess toxicity. | [1] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Serial Dilutions: a. Prepare a series of sterile microcentrifuge tubes, each containing 500 µL of the pre-warmed medium. b. In the first tube, add a calculated amount of your this compound stock solution to achieve the highest desired concentration, ensuring the final DMSO concentration does not exceed 0.5%. For example, to achieve 100 µM this compound from a 20 mM stock, add 2.5 µL of the stock to 497.5 µL of medium. c. Vortex the tube gently immediately after adding the stock. d. Perform 2-fold serial dilutions by transferring 250 µL from the first tube to the second tube, vortexing, and repeating this process for the subsequent tubes.
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator for a duration equivalent to your planned experiment (e.g., 24 hours).
-
Observation: a. After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles). b. Place a small aliquot from each tube onto a microscope slide and observe under a microscope for crystalline or amorphous precipitates.
Visualizations
This compound and Amyloid-β Production Pathway
This compound is known to increase the production of Amyloid-β 42 (Aβ42). It is believed to achieve this by altering the subcellular localization of γ-secretase components, which in turn modifies the specificity of this enzyme complex.[4] this compound has also been shown to interact with the mitochondrial proteins VDAC1, prohibitin, and mitofilin, and can reversibly alter mitochondrial ultrastructure.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRE1 signaling exacerbates Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-target Effects of Aftin-5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the off-target effects of Aftin-5 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inducer of Amyloid-beta 42 (Aβ42). Its primary on-target effect is to upregulate the production of Aβ42 while downregulating Aβ38 levels. This occurs in a manner dependent on β-secretase and γ-secretase activity and is associated with alterations in the ultrastructure of mitochondria.[1] This makes this compound a valuable tool for creating cellular models of Alzheimer's disease.[2][3][4][5]
Q2: What are the known off-target effects of this compound?
A2: While the direct off-targets of this compound have not been definitively characterized with binding affinities, studies using a structurally related compound, Aftin-4, have identified potential interactions with mitochondrial proteins. Affinity chromatography has implicated the Voltage-Dependent Anion Channel 1 (VDAC1), Prohibitin, and Mitofilin as potential off-target interactors.[6] Given that this compound is known to alter mitochondrial ultrastructure, these interactions are plausible off-target candidates.[1][2][3][4]
Q3: What are the potential consequences of these off-target interactions?
A3: Interaction with VDAC1, prohibitin, and mitofilin can lead to a range of cellular effects that may confound experimental results. These can include:
-
Alterations in mitochondrial function: Beyond the intended modulation of Aβ42 production, these interactions can impact mitochondrial membrane potential, ATP production, and reactive oxygen species (ROS) generation.[7][8]
-
Induction of apoptosis: VDAC1, prohibitin, and mitofilin are all involved in the regulation of programmed cell death.[7][8][9][10][11][12] Their modulation by this compound could inadvertently trigger or inhibit apoptosis, independent of the Aβ42 pathway.
-
Changes in calcium homeostasis: VDAC1 plays a role in calcium signaling between the endoplasmic reticulum and mitochondria.[13] Off-target effects on VDAC1 could disrupt cellular calcium balance.
Q4: How can I minimize off-target effects in my experiments?
A4: A multi-pronged approach is recommended:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect (increased Aβ42) to minimize engagement of lower-affinity off-targets.
-
Use of control compounds: Include a structurally similar but inactive analog of this compound as a negative control. Roscovitine, a related purine (B94841) with no activity on Cyclin-Dependent Kinases (CDKs), can serve as a useful control in some contexts.
-
Orthogonal validation: Confirm key findings using alternative methods to induce Aβ42 production that do not involve this compound, such as genetic models.
-
Off-target validation experiments: Directly assess the engagement of potential off-targets using techniques like CETSA and validate their contribution to the observed phenotype using methods like siRNA knockdown.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected levels of apoptosis or cell death. | This compound may be engaging with VDAC1, prohibitin, or mitofilin, which are involved in apoptotic signaling.[7][8][9][11][12] | Perform a dose-response curve to determine if the toxicity is dose-dependent. Use a lower concentration of this compound. Validate the involvement of specific off-targets using siRNA knockdown (see Protocol 2). |
| Inconsistent results across different cell lines. | The expression levels of on-target (APP, secretases) and potential off-target proteins (VDAC1, prohibitin, mitofilin) can vary between cell lines, leading to different phenotypic outcomes. | Characterize the protein expression levels of both on-target and potential off-target proteins in the cell lines being used via Western blot or quantitative proteomics. |
| Phenotype persists after genetic knockdown of the primary target (e.g., APP). | The observed effect is likely due to an off-target interaction. | Utilize proteomic profiling to identify other potential binding partners of this compound (see Protocol 3). Perform siRNA knockdown of suspected off-targets to see if the phenotype is reversed. |
| Alterations in mitochondrial morphology or function not explained by Aβ42 induction. | Direct interaction of this compound with mitochondrial proteins like VDAC1, prohibitin, or mitofilin.[6] | Assess mitochondrial health using assays for membrane potential (e.g., TMRE staining), ATP levels, and ROS production. Correlate these findings with dose-response curves for this compound. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data from MedChemExpress.[1]
Table 2: On-Target Activity of Aftin-4 (a related compound)
| Parameter | EC50 (µM) |
| Aβ42 Induction (N2a cells) | 30 |
Data from Bettayeb et al., 2012.[6]
Table 3: Competitive Interaction with Aftin-4 Immobilized on Agarose Beads
| Competing Compound (500 µM) | % Displacement of VDAC1 | % Displacement of Prohibitin | % Displacement of Mitofilin |
| Aftin-4 | 13 ± 14.14 | 27.5 ± 9.19 | Strong |
| Fenofibrate | 74.5 ± 14.85 | 77.5 ± 9.19 | Strong |
| Celecoxib | 94.5 ± 6.36 | 22 ± 9.9 | Strong |
Data from Bettayeb et al., 2012.[6]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
Objective: To determine if this compound directly binds to and thermally stabilizes potential off-target proteins (VDAC1, Prohibitin, Mitofilin) in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) to 80-90% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in a buffered solution.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the abundance of VDAC1, Prohibitin, and Mitofilin in the soluble fraction by Western blotting or quantitative mass spectrometry.
-
-
Data Analysis:
-
Plot the relative amount of soluble protein as a function of temperature for each this compound concentration.
-
A rightward shift in the melting curve in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: siRNA-Mediated Knockdown to Validate Off-Target Phenotypes
Objective: To determine if the knockdown of potential off-target proteins can rescue or alter a phenotype observed with this compound treatment.
Methodology:
-
siRNA Design and Transfection:
-
Obtain validated siRNA sequences targeting human VDAC1, Prohibitin, and Mitofilin. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfect a suitable neuronal cell line with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Knockdown Validation:
-
After 48-72 hours of transfection, harvest a subset of the cells.
-
Confirm the knockdown efficiency of the target proteins by Western blotting or qRT-PCR.
-
-
This compound Treatment and Phenotypic Analysis:
-
Treat the remaining transfected cells with the lowest effective concentration of this compound or vehicle control.
-
Perform the relevant phenotypic assay (e.g., apoptosis assay, mitochondrial function assay).
-
-
Data Analysis:
-
Compare the phenotypic outcome in cells with knocked-down off-targets to the control (scrambled siRNA) cells.
-
A reversal or attenuation of the this compound-induced phenotype in the knockdown cells suggests that the phenotype is at least partially mediated by that specific off-target.
-
Protocol 3: Quantitative Proteomic Profiling to Identify Novel Off-Targets
Objective: To identify the global proteomic changes induced by this compound and discover novel, unanticipated off-target proteins.
Methodology:
-
Sample Preparation:
-
Culture neuronal cells and treat with this compound at a concentration known to elicit off-target effects and a vehicle control.
-
Harvest cells, lyse, and quantify total protein concentration.
-
-
Protein Digestion and Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins to identify perturbed cellular processes.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial inner membrane protein (mitofilin) knockdown induces cell death by apoptosis via an AIF-PARP-dependent mechanism and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Inner Membrane Protein Mitofilin Controls Cristae Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VDAC1 as Pharmacological Target in Cancer and Neurodegeneration: Focus on Its Role in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial-Nuclear Communication by Prohibitin Shuttling Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial inner membrane protein (mitofilin) knockdown induces cell death by apoptosis via an AIF-PARP-dependent mechanism and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VDAC1: A Key Player in the Mitochondrial Landscape of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of Aftin-5 induced amyloidogenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Aftin-5 induced amyloidogenesis experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce amyloidogenesis?
A1: this compound is a small molecule that acts as an inducer of amyloid-β 42 (Aβ42) production.[1] It functions by upregulating the production of the aggregation-prone Aβ42 peptide and downregulating Aβ38, while leaving Aβ40 levels largely unchanged.[2][3] This process is dependent on the activity of β-secretase and γ-secretase. The underlying mechanism involves the alteration of mitochondrial ultrastructure, possibly through interaction with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin. This interaction is thought to modulate γ-secretase activity, shifting it towards the production of Aβ42.[1]
Q2: What are the recommended cell lines for this compound treatment?
A2: Several cell lines have been successfully used for this compound induced amyloidogenesis. Commonly used lines include SH-SY5Y, HT22, and Neuro-2a (N2a) cells.[1] For enhanced Aβ production, N2a cells stably expressing human amyloid precursor protein (APP) with the Swedish mutation (N2a-AβPP695swe) are often preferred. Human cerebral organoids, or "mini-brains," have also been used to model Aβ accumulation with this compound.
Q3: What is the optimal concentration and incubation time for this compound treatment?
A3: The optimal concentration and incubation time can vary depending on the cell line and experimental goals. However, a common starting point is a concentration of 100 µM this compound for an 18-hour incubation period. In human cerebral organoids, a concentration of 150 µM for 4 days has been shown to be effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup, as high concentrations can lead to cytotoxicity.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For in vitro experiments, it is recommended to prepare fresh working solutions from the stock for each experiment. Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in Aβ42 levels | 1. Suboptimal this compound concentration: The concentration may be too low to effectively induce Aβ42 production in your specific cell line. 2. Insufficient incubation time: The treatment duration may not be long enough for significant Aβ42 accumulation. 3. Poor this compound quality or degradation: The this compound compound may have degraded due to improper storage. 4. Low secretase activity: The cell line may have inherently low β-secretase or γ-secretase activity. 5. Issues with Aβ42 detection: The ELISA or other detection method may not be sensitive enough or may be malfunctioning. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10 µM to 200 µM) to find the optimal concentration for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 12, 18, 24, 48 hours) to determine the peak of Aβ42 production. 3. Use fresh this compound: Prepare fresh stock solutions and ensure proper storage conditions are maintained. Purchase this compound from a reputable supplier. 4. Use a cell line with high APP expression: Consider using a cell line engineered to overexpress APP, such as N2a-AβPP695swe. 5. Validate your detection method: Use positive controls (e.g., recombinant Aβ42) to ensure your assay is working correctly. |
| High cell toxicity/death | 1. This compound concentration is too high: this compound can be cytotoxic at higher concentrations. 2. High DMSO concentration: The final concentration of the solvent in the culture medium may be toxic. 3. Cell confluence: Cells may be too confluent or too sparse, making them more susceptible to stress. | 1. Lower the this compound concentration: Refer to your dose-response curve to select a concentration that induces Aβ42 without significant cell death. See Table 1 for IC50 values. 2. Check the final DMSO concentration: Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). 3. Optimize cell seeding density: Plate cells at an optimal density to ensure they are in a healthy, logarithmic growth phase during treatment. Perform a cell viability assay (see Experimental Protocols). |
| High variability between experiments | 1. Inconsistent this compound preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results. 2. Inconsistent cell culture conditions: Differences in cell passage number, seeding density, or media composition can affect cellular responses. 3. Variability in incubation time: Even small variations in the duration of this compound treatment can impact Aβ42 levels. 4. Pipetting errors: Inaccurate pipetting can lead to significant variations in this compound concentration and Aβ42 measurements. | 1. Prepare this compound solutions fresh for each experiment: Use a standardized protocol for preparing working solutions from a validated stock. 2. Standardize cell culture procedures: Use cells within a defined passage number range, maintain consistent seeding densities, and use the same batch of media and supplements. 3. Use a precise timer: Ensure accurate and consistent incubation times for all experiments. 4. Calibrate pipettes regularly: Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
Quantitative Data
Table 1: this compound Cytotoxicity (IC50)
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data from MedChemExpress.
Experimental Protocols
This compound Treatment for Aβ42 Induction in N2a-AβPP695swe Cells
Materials:
-
N2a-AβPP695swe cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed N2a-AβPP695swe cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -80°C.
-
This compound Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound working solution or the vehicle control.
-
Incubation: Incubate the cells for 18 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium for Aβ42 analysis. Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells and debris. The supernatant can be stored at -80°C until analysis.
-
Aβ42 Quantification: Quantify the concentration of Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
Monitoring Aβ Aggregation with Thioflavin T (ThT) Assay
Materials:
-
Conditioned medium from this compound treated cells
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Store protected from light at 4°C.
-
ThT Working Solution: Dilute the ThT stock solution in Glycine-NaOH buffer to a final concentration of 5 µM.
-
Assay Preparation: In a 96-well black, clear-bottom plate, add 10 µL of the conditioned medium sample to 190 µL of the ThT working solution.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to observe the kinetics of Aβ aggregation. The curve will typically show a lag phase, a growth phase, and a plateau phase, characteristic of amyloid fibril formation.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound in a 96-well plate as described in the this compound treatment protocol.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway for Aβ42 induction.
Caption: Experimental workflow for this compound induced amyloidogenesis.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to Aftin-5 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Aftin-5 for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, specifically a roscovitine-related purine, that acts as an inducer of amyloid-beta 42 (Aβ42).[1][2] Its primary mechanism involves modulating the activity of γ-secretase, which leads to an increase in the production of extracellular Aβ42 and a decrease in extracellular Aβ38, while Aβ40 levels generally remain stable.[3][4] This effect is dependent on both β-secretase and γ-secretase activity.[5] this compound is also known to interact with the mitochondrial proteins VDAC1, prohibitin, and mitofilin, and can reversibly alter the ultrastructure of mitochondria.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in a variety of cell lines, including:
-
N2a (mouse neuroblastoma) cells
-
N2a cells stably expressing human amyloid precursor protein (N2a-AβPP695)
-
HEK293 cells expressing AβPP
-
SH-SY5Y (human neuroblastoma) cells
-
HT22 (mouse hippocampal) cells
-
Primary neuronal cells
-
Human cerebral organoids (mini-brains)
Q3: What is the recommended working concentration and incubation time for this compound?
A3: The optimal concentration and incubation time can vary depending on the cell line and experimental goals. However, a good starting point for most cell lines is a concentration range of 10-100 µM. For N2a-AβPP695 cells, a dose-dependent increase in Aβ42 has been observed with an 18-hour incubation period. Time-course experiments in the same cell line showed that Aβ42 production reaches a plateau around 12 hours after this compound addition. It is always recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: Is this compound cytotoxic?
A4: this compound generally exhibits low cytotoxicity at effective concentrations. It is important to assess cell viability in your specific cell line and experimental conditions.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and ethanol. For stock solutions, it is recommended to dissolve it in DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in Aβ42 levels | Suboptimal this compound concentration or incubation time. | Perform a dose-response (e.g., 1, 10, 50, 100 µM) and time-course (e.g., 6, 12, 18, 24 hours) experiment to determine the optimal conditions for your cell line. |
| Low expression of APP, β-secretase, or γ-secretase in the cell line. | Confirm the expression of these key proteins in your cell line using Western blot or other methods. Consider using a cell line known to express these components, such as N2a-AβPP695 or HEK293 expressing AβPP. | |
| Incorrect this compound preparation or storage. | Ensure this compound is properly dissolved in a suitable solvent like DMSO and stored at the recommended temperature. Prepare fresh dilutions for each experiment. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Inaccurate pipetting of this compound or other reagents. | Use calibrated pipettes and proper pipetting techniques to ensure consistency. | |
| Cell line heterogeneity. | If you suspect a mixed population of cells, consider single-cell cloning to establish a more uniform cell line. | |
| Decreased cell viability | This compound concentration is too high. | Although this compound has low cytotoxicity, very high concentrations may affect cell health. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your cells. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Unexpected changes in Aβ40 or other Aβ species | Cell line-specific processing of APP. | Different cell lines may process APP differently in response to this compound. Carefully analyze all relevant Aβ species (Aβ38, Aβ40, Aβ42) to fully characterize the response. |
| Assay cross-reactivity. | Ensure the antibodies used in your detection method (e.g., ELISA) are specific for the intended Aβ species and do not cross-react with others. |
Data Presentation
Table 1: this compound Cytotoxicity (IC50 values)
| Cell Line | IC50 (µM) |
| SH-SY5Y | 180 |
| HT22 | 194 |
| N2a | 178 |
| N2a-AβPP695 | 150 |
Data sourced from MedChemExpress.
Table 2: Effect of this compound on Extracellular Amyloid-β Levels in N2a-AβPP695 Cells (18h treatment)
| This compound Concentration (µM) | Aβ42 (% of Control) | Aβ40 (% of Control) | Aβ38 (% of Control) |
| 1.6 | ~150% | ~100% | ~90% |
| 3.1 | ~200% | ~100% | ~80% |
| 6.2 | ~300% | ~110% | ~70% |
| 12.5 | ~450% | ~120% | ~60% |
| 25 | ~600% | ~130% | ~50% |
| 50 | ~750% | ~140% | ~40% |
| 100 | >900% | ~140% | <30% |
Data is an approximation based on graphical data from Hochard et al., 2013.
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate for viability assays, 24-well or 6-well plates for protein analysis) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium for analysis of secreted Aβ peptides. The cells can be lysed for intracellular protein analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the Aβ species of interest (e.g., anti-Aβ42) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add your collected conditioned media and Aβ standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of the Aβ peptide. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of Aβ in your samples by comparing their absorbance to the standard curve.
MTT Cell Viability Assay
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the general protocol in a 96-well plate.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Cell viability is proportional to the absorbance. Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathway and molecular interactions.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected changes in Aβ ratios with Aftin-5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aftin-5 and observing unexpected changes in amyloid-beta (Aβ) ratios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on Aβ ratios?
This compound is a small molecule known as an "Amyloid-β Forty-Two Inducer" (Aftin).[1][2][3] Its primary role in cell culture experiments is to modulate the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. The expected and documented effect of this compound is a significant increase in the extracellular secretion of the aggregation-prone Aβ42 peptide, a parallel decrease in the secretion of Aβ38, and little to no change in the levels of Aβ40.[1][2] This selective modulation of γ-secretase activity makes this compound a useful tool for studying the pathological mechanisms of Alzheimer's disease in a controlled in vitro setting.
Q2: How does this compound's mechanism of action differ from that of a γ-secretase modulator (GSM)?
While both this compound and γ-secretase modulators (GSMs) affect γ-secretase activity, they have opposing effects on Aβ peptide production. This compound increases the Aβ42/Aβ40 ratio by selectively upregulating Aβ42 production. In contrast, traditional GSMs are typically designed to decrease the Aβ42/Aβ40 ratio by either reducing Aβ42 production and/or increasing the production of shorter, less amyloidogenic Aβ species like Aβ38. Therefore, this compound is considered to have an effect that is opposite to that of GSMs.
Q3: What are some common cell lines used for this compound experiments?
This compound has been shown to be effective in a variety of cell lines, including:
-
N2a (mouse neuroblastoma) cells, particularly those overexpressing human APP695 (N2a-AβPP695).
-
HEK293 (human embryonic kidney) cells expressing APP.
-
SH-SY5Y (human neuroblastoma) cells.
-
Primary neuronal cells.
-
Human cerebral organoids (mini-brains).
Q4: Does this compound affect intracellular Aβ levels?
Current research indicates that this compound primarily affects the levels of extracellular, secreted Aβ peptides. Studies have shown that intracellular levels of Aβ38, Aβ40, and Aβ42 remain relatively stable after this compound treatment.
Troubleshooting Unexpected Aβ Ratio Changes
Encountering results that deviate from the expected can be a common part of the experimental process. This guide provides a structured approach to troubleshooting unexpected changes in Aβ ratios when using this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected Aβ ratio results with this compound.
Scenario 1: No change or reduced Aβ42 secretion after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation or Inactivity | 1. Confirm the age and storage conditions of your this compound stock. It should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). 2. Prepare a fresh stock solution of this compound from a new vial if possible. 3. Ensure complete solubilization in the recommended solvent (e.g., DMSO) before diluting in culture media. |
| Incorrect this compound Concentration | 1. Verify the calculations for your working concentration. Effective concentrations can vary between cell lines, but a range of 10-100 µM is often cited. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. |
| Suboptimal Incubation Time | 1. Review your treatment duration. An incubation time of 18-24 hours is a common starting point. 2. Consider a time-course experiment to identify the peak effect of this compound on Aβ42 secretion in your system. |
| Low APP Expression in Cells | 1. If using a non-transfected cell line, endogenous APP expression may be too low to detect significant changes in Aβ secretion. 2. Consider using a cell line that overexpresses APP, such as N2a-AβPP695, to amplify the signal. |
| Issues with Aβ Detection Assay | 1. Verify the expiration date and proper storage of your ELISA kit or antibodies. 2. Run a standard curve with known concentrations of synthetic Aβ42 to ensure the assay is performing correctly. 3. Ensure that your detection antibody is specific to Aβ42 and not cross-reacting with other Aβ species. |
Scenario 2: Aβ40 and/or Aβ38 levels are unexpectedly altered (e.g., Aβ40 increases or Aβ38 does not decrease).
| Potential Cause | Troubleshooting Steps |
| Cellular Stress or Cytotoxicity | 1. High concentrations of this compound can exhibit some cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your Aβ measurements. 2. If significant cell death is observed, reduce the this compound concentration. Cytotoxicity can lead to non-specific changes in protein secretion and processing. |
| Off-Target Effects | 1. While this compound is known to act on γ-secretase, high concentrations could potentially have off-target effects. 2. Include a positive control, such as a known γ-secretase inhibitor (GSI), to confirm that the amyloid processing pathway in your cells is responding as expected. A GSI should decrease the production of all Aβ species. |
| Assay Cross-Reactivity | 1. Ensure that the antibodies used in your ELISA are highly specific for Aβ40 and Aβ38, respectively. 2. Review the manufacturer's data sheet for any known cross-reactivity with other Aβ fragments. |
| Cell Line-Specific Processing | 1. Different cell lines may have variations in their endogenous secretase expression and activity. 2. If possible, test the effect of this compound in a different recommended cell line to see if the unexpected results are specific to your current model. |
Scenario 3: High variability in Aβ ratios between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | 1. Ensure that cells are seeded at a consistent density across all wells and experiments. Cell confluency can affect APP expression and processing. |
| Variable this compound Treatment | 1. Ensure that this compound is thoroughly mixed into the culture medium before being added to the cells to ensure a uniform final concentration. |
| Sample Collection and Handling | 1. Collect conditioned media at the same time point for all replicates. 2. Centrifuge samples to remove cell debris and immediately freeze at -80°C to prevent Aβ degradation or aggregation. Protease inhibitors can also be added. |
| Assay Performance | 1. Pay close attention to pipetting accuracy, especially when preparing the standard curve and loading samples for the ELISA. 2. Ensure consistent incubation times and temperatures for all steps of the assay. |
Signaling Pathways and Experimental Workflows
Diagram: Simplified APP Processing Pathway
Caption: Canonical and amyloidogenic pathways of APP processing.
Diagram: this compound Mechanism of Action
Caption: this compound is proposed to alter mitochondrial structure, modulating γ-secretase activity.
Key Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells (e.g., N2a-AβPP695) in appropriate well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Immediately prior to use, dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10-100 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the existing culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well.
-
Sample Processing: Centrifuge the collected medium at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris. Transfer the supernatant to a new tube and store it at -80°C until Aβ analysis.
Protocol 2: Quantification of Aβ Peptides by ELISA
-
Kit Selection: Use a commercially available ELISA kit that is specific for the Aβ species of interest (Aβ38, Aβ40, and Aβ42). Ensure the kit is validated for use with cell culture supernatants.
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Synthetic Aβ peptides of known concentrations will be used to generate a standard curve.
-
Assay Procedure:
-
Add standards, controls, and samples (conditioned media) to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol to allow the Aβ peptides to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to interpolate the concentration of Aβ peptides in your samples.
-
Calculate the Aβ42/Aβ40 ratio for both vehicle-treated and this compound-treated samples for comparison.
-
References
- 1. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Aftin-5 Technical Support Center: Controlling for Cell Viability Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the cytotoxic effects of Aftin-5 in cell culture experiments. This compound is a valuable tool for inducing Amyloid-β 42 (Aβ42), but its impact on cell viability needs to be carefully managed to ensure the reliability of experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound induces the production of Aβ42 by altering the ultrastructure of mitochondria in a manner dependent on β-secretase and γ-secretase.[1][2] While it is a potent modulator of amyloid processing, this compound can exhibit cytotoxicity at high concentrations.[1] It is crucial to distinguish the desired biological effect (Aβ42 induction) from off-target cytotoxicity.
Q2: At what concentrations does this compound become toxic to cells?
A2: The cytotoxic potential of this compound varies between cell lines. It is essential to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line of interest. Published approximate IC50 values are summarized in the table below.
Q3: What are the best practices for preparing and storing this compound?
A3: Proper handling of this compound is critical to maintain its activity and avoid introducing contaminants that could affect cell viability. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always prepare fresh dilutions from the stock solution for each experiment.
Q4: How can I be sure that the observed effects in my experiment are due to Aβ42 induction and not just cell death?
A4: This is a critical consideration. The most effective approach is to perform a dose-response experiment where you measure both Aβ42 levels and cell viability in parallel. This will allow you to identify a concentration range where this compound induces Aβ42 with minimal impact on cell viability. Additionally, using appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity, is essential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at concentrations expected to induce Aβ42. | Inhibitor concentration is too high for your specific cell line. | Perform a detailed dose-response curve to identify the optimal concentration with the best therapeutic window (Aβ42 induction vs. cytotoxicity). Start with a wider range of concentrations, including those significantly below the published IC50 values. |
| Prolonged exposure to this compound. | Reduce the incubation time. Determine the minimum time required to observe the desired Aβ42 induction. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control in your experimental setup. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments. |
| Inaccurate this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Verify the concentration of your stock solution if possible. | |
| No Aβ42 induction observed at non-toxic concentrations. | Suboptimal concentration. | The concentration of this compound may be too low to effectively induce Aβ42 in your cell system. Carefully re-evaluate the concentration range based on your dose-response data. |
| Cell line insensitivity. | The specific cell line you are using may not be sensitive to this compound. Consider using a cell line known to be responsive, such as SH-SY5Y or N2a. |
Data Summary
Table 1: Reported IC50 Values for this compound Cytotoxicity
| Cell Line | Approximate IC50 (µM) | Reference |
| SH-SY5Y | 180 | |
| HT22 | 194 | |
| N2a | 178 | |
| N2a-AβPP695 | 150 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
This protocol describes how to determine the optimal, non-toxic concentration of this compound for your specific cell line by simultaneously measuring cell viability and Aβ42 production.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates (one for viability, one for Aβ42 measurement)
-
Cell viability assay reagent (e.g., Resazurin, MTT, or an ATP-based assay)
-
Aβ42 ELISA kit
-
Plate reader (fluorescence/absorbance and luminescence)
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in two 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: a. Prepare a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 0.1 µM to 200 µM). b. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (Plate 1): a. After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., Resazurin assay). b. Measure the signal using a plate reader.
-
Aβ42 Measurement (Plate 2): a. After the incubation period, collect the cell culture supernatant. b. Perform an Aβ42 ELISA on the supernatant according to the manufacturer's instructions. c. Measure the signal using a plate reader.
-
Data Analysis: a. For the viability data, calculate the average viability for each concentration and normalize the data to the vehicle control (set to 100% viability). b. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve. c. For the Aβ42 data, plot the Aβ42 concentration against the log of the this compound concentration. d. Determine the optimal non-cytotoxic concentration range that provides a significant induction of Aβ42 without a substantial decrease in cell viability.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound mechanism and the importance of dose control.
References
Technical Support Center: Mitigating the Impact of Aftin-5 on Mitochondrial Function Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential impact of Aftin-5 on mitochondrial function assays. This compound is known to induce the production of amyloid-β 42 (Aβ42) and reversibly alter mitochondrial ultrastructure.[1][2][3] While direct effects on core mitochondrial functional parameters such as oxygen consumption and membrane potential have been reported as minimal[1][4], the structural changes necessitate careful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that induces the production of amyloid-β 42 (Aβ42) peptide while decreasing amyloid-β 38 (Aβ38) levels, with no significant change in amyloid-β 40 (Aβ40).[1][3] Its mechanism is related to the modulation of γ-secretase activity, although it appears to act indirectly.[5] this compound has been shown to interact with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin, and it reversibly alters the ultrastructure of mitochondria, specifically the cristae.[1][5]
Q2: Does this compound directly interfere with mitochondrial function assays?
A2: Published data suggests that this compound has little direct effect on key mitochondrial functional parameters. Studies have reported minimal impact on mitochondrial swelling, transmembrane potential loss, cytochrome c release, and oxygen consumption.[1][4] However, its ability to alter mitochondrial ultrastructure could indirectly influence assay readouts.[1]
Q3: What are the observed effects of this compound on mitochondrial morphology?
A3: this compound has been observed to cause reversible alterations in the ultrastructure of mitochondria, particularly affecting the mitochondrial cristae.[1][5] These changes are notable, and the potency of this compound in inducing Aβ42 production has been correlated with the extent of these morphological changes.[5]
Q4: Should I be concerned about off-target effects of this compound in my experiments?
A4: While this compound is reported to be kinase inactive[3], its interaction with mitochondrial proteins like VDAC1, prohibitin, and mitofilin suggests the potential for off-target effects related to the functions of these proteins.[5] Researchers should include appropriate controls to account for any unforeseen effects.
Troubleshooting Guides
Issue 1: Unexpected Changes in Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
-
Possible Cause: Although direct inhibition of respiratory chain complexes by this compound has not been reported, the observed alterations in mitochondrial ultrastructure could indirectly impact the efficiency of the electron transport chain (ETC).
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Positive Controls: Use known inhibitors of the ETC (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to ensure the assay is performing correctly.
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine if the observed effects are concentration-dependent.
-
Time-Course Experiment: Assess the impact of this compound on OCR at different time points to distinguish between acute and chronic effects.
-
Mitochondrial Isolation: Consider performing respiration assays on isolated mitochondria to investigate direct effects on the ETC without confounding cellular factors.
-
Issue 2: Fluctuations in Mitochondrial Membrane Potential (ΔΨm)
-
Possible Cause: this compound is reported to have little effect on transmembrane potential loss.[1][4] However, changes in mitochondrial morphology and potential off-target effects could lead to subtle fluctuations.
-
Troubleshooting Steps:
-
Use of a Ratiometric Dye: Employ a ratiometric dye like JC-10 to minimize artifacts related to mitochondrial mass, cell number, and dye loading.
-
Uncoupler Control: Use a known mitochondrial uncoupler (e.g., FCCP) as a positive control to validate the assay's sensitivity.
-
Concurrent Viability Assay: Run a cell viability assay (e.g., using Calcein AM/Ethidium Homodimer-1) in parallel to ensure that the observed changes in ΔΨm are not due to cytotoxicity at the tested concentrations of this compound.[2]
-
Imaging-Based Analysis: Utilize fluorescence microscopy to visually inspect mitochondrial morphology alongside membrane potential measurements.
-
Issue 3: Altered ATP Production Levels
-
Possible Cause: A decrease in ATP levels could be an indirect consequence of altered mitochondrial structure and function.
-
Troubleshooting Steps:
-
Multiple Assay Platforms: Measure ATP levels using different methods (e.g., luciferase-based assays and HPLC) to confirm the findings.
-
Glycolysis Measurement: Concurrently measure the extracellular acidification rate (ECAR) to assess whether a shift towards glycolysis is compensating for any potential mitochondrial dysfunction.
-
Inhibitor Controls: Use inhibitors of glycolysis (e.g., 2-deoxyglucose) and oxidative phosphorylation (e.g., oligomycin) to dissect the relative contributions of these pathways to total ATP production in the presence of this compound.
-
Data Presentation
Table 1: Summary of Reported Effects of this compound on Mitochondrial Parameters
| Parameter | Reported Effect | Concentration Range | Cell Types Studied | Reference |
| Mitochondrial Ultrastructure | Reversible alteration of cristae | 100 µM | N2a-695 | [5] |
| Mitochondrial Swelling | Little effect | Not specified | Not specified | [1][4] |
| Transmembrane Potential Loss | Little effect | Not specified | Not specified | [1][4] |
| Cytochrome c Release | Little effect | Not specified | Not specified | [1][4] |
| Oxygen Consumption | Little effect | Not specified | Not specified | [1][4] |
| Cell Viability (IC50) | ~150-194 µM | 0-200 µM | SH-SY5Y, HT22, N2a | [2] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-10
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 30 minutes).
-
JC-10 Staining:
-
Prepare a 1X JC-10 dye solution in the appropriate cell culture medium.
-
Remove the treatment medium from the cells.
-
Add 100 µL of the JC-10 staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
For J-aggregates (healthy mitochondria), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
For JC-10 monomers (depolarized mitochondria), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity of J-aggregates to JC-10 monomers for each well.
-
Normalize the ratios to the vehicle control to determine the relative change in mitochondrial membrane potential.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound action.
References
- 1. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aftin-5 and Aftin-4 on Amyloid-β Production
For Immediate Release
This guide provides a detailed comparison of the effects of Aftin-5 and Aftin-4 on the production of amyloid-beta (Aβ) peptides, central to Alzheimer's disease research. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of these research compounds.
Aftins are a family of small molecules, known as Amyloid-β Forty-Two Inducers, that modulate the activity of γ-secretase, an enzyme critical in the final step of Aβ peptide generation from the amyloid precursor protein (APP). This modulation results in a shift in the cleavage site, leading to an increased production of the more aggregation-prone Aβ42 peptide. While both Aftin-4 and this compound share this fundamental mechanism, key differences in their activity and cellular impact have been identified. This compound is reported as an optimized version of Aftin-4, exhibiting lower cellular toxicity.[1]
Quantitative Comparison of this compound and Aftin-4
The following tables summarize the key quantitative differences between this compound and Aftin-4 based on available experimental data.
Table 1: Effects on Extracellular Aβ Peptide Levels
| Compound | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ38 |
| Aftin-4 | Potent Increase[2] | No Significant Change[2] | Not Reported |
| This compound | Massive Upregulation[1] | Stable Levels[1] | Parallel Down-regulation[1] |
Table 2: Cytotoxicity Comparison (IC50 Values in µM)
| Cell Line | Aftin-4 IC50 (µM) | This compound IC50 (µM) |
| SH-SY5Y | 106[1] | 180[1][3] |
| HT22 | 74[1] | 194[1][3] |
| N2a | 100[1] | 178[1][3] |
| N2a-AβPP695 | 90[1] | 150[1][3] |
Mechanism of Action
Both Aftin-4 and this compound exert their effects on Aβ production through a mechanism dependent on active β- and γ-secretases.[1][2] Their activity is not a result of decreased Aβ degradation or altered autophagy.[1] Evidence suggests that aftins may alter the subcellular localization and membrane environment of the γ-secretase complex, possibly through interaction with mitochondrial proteins like VDAC1, prohibitin, and mitofilin, thereby shifting its cleavage preference to favor Aβ42 production.[2] this compound's ability to also decrease Aβ38 suggests a more specific modulation of γ-secretase activity compared to Aftin-4.[1]
Proposed mechanism of Aftin-4 and this compound action on Aβ production.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the effects of Aftin-4 and this compound.
Cell Culture and Treatment
-
Cell Lines: N2a cells stably expressing human APP-695 (N2a-AβPP695) are commonly used.[1] Other cell lines such as SH-SY5Y and HT22 have been used for cytotoxicity assays.[1]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Aftin Treatment: Aftin-4 or this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 10-150 µM).[1][2] Control cells are treated with the vehicle (DMSO) alone.[2] The incubation period typically ranges from 18 to 24 hours.[1]
Quantification of Aβ Peptides
-
Sample Collection: After treatment, the cell culture medium is collected and centrifuged to remove cellular debris.[2]
-
ELISA (Enzyme-Linked Immunosorbent Assay): The levels of secreted Aβ38, Aβ40, and Aβ42 in the culture supernatants are quantified using specific ELISA kits.[1] This method provides high sensitivity and specificity for each Aβ species.
Experimental workflow for assessing Aftin effects on Aβ production.
Cytotoxicity Assay
-
MTS Assay: To determine the cytotoxicity of the compounds, an MTS assay is performed.
-
Procedure: Cells are plated in 96-well plates and treated with a range of concentrations of Aftin-4 or this compound for 24 hours.[1] The MTS reagent is then added to the wells, and after a short incubation, the absorbance is measured. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated from the dose-response curves.[1]
Summary and Conclusion
This compound represents a refinement of Aftin-4 as a research tool for studying Aβ42 production. Its key advantages include:
-
Lower Cytotoxicity: this compound exhibits significantly lower toxicity across multiple cell lines compared to Aftin-4, allowing for studies at higher concentrations without the confounding effects of cell death.[1]
-
More Specific Aβ Modulation: In addition to robustly increasing Aβ42 levels, this compound also decreases Aβ38 levels, providing a more complex and potentially more disease-relevant modulation of Aβ peptide profiles.[1]
These characteristics make this compound a valuable tool for in vitro models of Alzheimer's disease, particularly for screening potential therapeutic agents that can counteract the pathological increase in the Aβ42/Aβ40 ratio. Researchers should consider the specific Aβ peptide profile they wish to investigate when choosing between these two compounds.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Aftin-5 Induced Pathology and Established Alzheimer's Disease Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pathological changes induced by the research compound Aftin-5 with the well-established markers of Alzheimer's Disease (AD). Experimental data is presented to objectively evaluate this compound as a tool for modeling specific aspects of AD pathology.
This compound is a small molecule known to induce the production of amyloid-beta 42 (Aβ42), a peptide central to the amyloid cascade hypothesis of Alzheimer's Disease.[1][2] This compound selectively increases the extracellular levels of Aβ42 while decreasing Aβ38, without significantly altering Aβ40 levels.[2][3] This modulation of amyloid-beta production provides a specific model to study the consequences of increased Aβ42, a key early event in AD pathogenesis.
Data Presentation: this compound vs. Alzheimer's Disease Pathology
The following table summarizes the key pathological features induced by this compound and compares them to the established hallmarks of Alzheimer's Disease.
| Pathological Marker | This compound Induced Pathology | Established Alzheimer's Disease Pathology |
| Amyloid-Beta 42 (Aβ42) Levels | Significantly Increased: this compound is a known inducer of Aβ42.[1] In N2a-AβPP695 cells, 100 μM this compound treatment for 18 hours resulted in a >2-fold increase in extracellular Aβ42. | Increased: Elevated levels of Aβ42 and an increased Aβ42/Aβ40 ratio are central to AD pathology, leading to the formation of amyloid plaques. |
| Amyloid-Beta 40 (Aβ40) Levels | No Significant Change: this compound does not significantly alter the levels of Aβ40. | Relatively Stable or Decreased: The ratio of Aβ42 to Aβ40 is considered more critical than the absolute levels of Aβ40. |
| Amyloid-Beta 38 (Aβ38) Levels | Decreased: this compound treatment leads to a reduction in Aβ38 levels. | Variable: Changes in Aβ38 are less consistently reported in AD, but alterations in γ-secretase activity can affect its production. |
| Tau Protein Phosphorylation | No Observable Increase: Studies using human cerebral organoids treated with this compound showed no detectable increase in tau phosphorylation. | Hyperphosphorylation: Hyperphosphorylated tau protein is a major hallmark of AD, forming neurofibrillary tangles (NFTs) within neurons. |
| Neurofibrillary Tangles (NFTs) | Not Observed: Consistent with the lack of tau hyperphosphorylation, NFTs are not a reported feature of this compound induced pathology. | Abundant: NFTs are a defining pathological feature of AD and correlate with cognitive decline. |
| Mitochondrial Alterations | Altered Ultrastructure: this compound has been shown to reversibly alter the ultrastructure of mitochondria. | Mitochondrial Dysfunction: Mitochondrial dysfunction is a well-established early feature of AD, contributing to oxidative stress and energy deficits. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway leading to altered amyloid-beta production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aftin-5's Efficacy in Different Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Aftin-5 across various neuronal cell lines. This compound is a small molecule inducer of amyloid-β 42 (Aβ42), utilized as a pharmacological tool to create cellular models of Alzheimer's disease by upregulating the production of this neurotoxic peptide.[1][2] This document summarizes key performance metrics, details experimental protocols, and visualizes relevant biological pathways to aid researchers in selecting the appropriate cell system for their studies.
Comparative Efficacy and Cytotoxicity of this compound
While direct comparative studies on the efficacy of this compound in promoting neurite outgrowth or neuronal survival are not currently available, its primary efficacy lies in its ability to induce Aβ42 production. The available data on its activity and cytotoxicity in different neuronal cell lines are summarized below.
Table 1: this compound Activity and Cytotoxicity in Various Cell Lines
| Cell Line | Organism | Cell Type | Reported this compound Activity | Cytotoxicity (IC50) |
| SH-SY5Y | Human | Neuroblastoma | Not explicitly quantified for this compound, but used in studies of Aβ toxicity. | 180 µM[2] |
| PC12 | Rat | Pheochromocytoma | No direct data for this compound. Aβ25-35 and Aβ1-42 are known to induce toxicity. | Not Available |
| Primary Cortical Neurons | Mouse/Rat | Primary Neurons | Aftin-4 (a related compound) increases secreted Aβ42 levels by 2.9-fold. | Not Available |
| N2a (Neuro-2a) | Mouse | Neuroblastoma | Aftin-4 (a related compound) increases Aβ42 production 7-fold. | 178 µM[2] |
| N2a-AβPP695 | Mouse | Neuroblastoma (APP overexpressing) | This compound triggers massive upregulation of extracellular Aβ42. | 150 µM[2] |
| HT22 | Mouse | Hippocampal | No direct efficacy data. | 194 µM[2] |
| HEK293 (APP expressing) | Human | Embryonic Kidney | This compound modifies extracellular Aβ production. | Not Available |
Note: The efficacy of this compound is primarily defined by its ability to induce Aβ42, which in turn is expected to lead to neurotoxic effects, including neurite retraction and decreased cell viability, mimicking aspects of Alzheimer's disease pathology.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for cell culture, this compound treatment, and subsequent efficacy assessment that can be adapted for SH-SY5Y, PC12, and primary cortical neuron cell lines.
Cell Culture and Differentiation
SH-SY5Y Cells:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation: To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with 10 µM retinoic acid (RA) for 5-7 days, followed by treatment with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 5-7 days in serum-reduced media.
PC12 Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Differentiation: Neuronal differentiation is induced by treating the cells with 50-100 ng/mL Nerve Growth Factor (NGF) in low-serum medium for 7-10 days.
Primary Cortical Neurons:
-
Isolation: Cortices are dissected from embryonic day 15-18 mouse or rat pups. The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and 1% Penicillin-Streptomycin. Cells are plated on surfaces coated with poly-D-lysine or poly-L-ornithine and laminin.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Concentration: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Based on published studies, concentrations ranging from 10 µM to 100 µM are typically used to induce Aβ42 production. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental endpoint.
-
Treatment Duration: The incubation time can vary from 24 to 72 hours, depending on the assay.
Neurite Outgrowth Assay
-
Plate differentiated neuronal cells in a 96-well plate.
-
Treat cells with this compound or vehicle control.
-
After the desired incubation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere and differentiate.
-
Treat cells with various concentrations of this compound or vehicle control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the induction of Aβ42 production, which subsequently triggers a cascade of neurotoxic events. The following diagrams illustrate the proposed mechanism of this compound and the downstream consequences of elevated Aβ42.
Caption: Proposed mechanism of this compound action on APP processing.
Caption: Downstream neurotoxic effects of increased Aβ42.
Caption: General experimental workflow for comparative analysis.
References
- 1. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Aftin-5-Induced Alzheimer's Phenotype and Established Genetic Models
In the landscape of Alzheimer's disease (AD) research, both chemical inducers and genetic models are pivotal for unraveling disease mechanisms and testing therapeutic interventions. This guide provides a comparative analysis of the experimental results obtained using Aftin-5, a small molecule inducer of amyloid-beta 42 (Aβ42), against the backdrop of commonly used genetic models of AD. This cross-validation aims to offer researchers, scientists, and drug development professionals a clear perspective on the applications and correlations of these distinct modeling systems.
Quantitative Data Comparison
The following table summarizes the key pathological and biochemical changes observed in cell cultures and organoids treated with this compound, as compared to prominent genetic mouse models of Alzheimer's disease. This allows for a direct comparison of the amyloidogenic phenotypes each model recapitulates.
| Feature | This compound Treated Models (in vitro/organoids) | Genetic AD Mouse Models (e.g., APP/PS1, 5xFAD) |
| Aβ42 Production | Dramatically upregulated[1][2][3] | Significantly increased, with age-dependent accumulation[4][5][6] |
| Aβ40 Production | Remains stable[2][3] | Generally stable or slightly increased |
| Aβ38 Production | Downregulated[1][2][3] | Not a commonly reported primary outcome |
| Aβ42/Aβ40 Ratio | Significantly increased[7][8] | Increased[9] |
| Amyloid Plaque Formation | Not observed in short-term 2D cultures; induction of Aβ oligomers reported in organoids[8][10] | Age-dependent extracellular amyloid plaque deposition in the brain[4][5][6] |
| Tau Pathology | No direct induction of tau phosphorylation in short-term models[8] | Some models (e.g., 3xTg-AD) are specifically designed to develop tau pathology[6] |
| Neuroinflammation | Not a primary feature of the this compound induction model | Robust gliosis (astrocytosis and microgliosis) is a common feature[4] |
| Cognitive Deficits | Not applicable to in vitro models | Age-dependent learning and memory impairments are a key feature[4][5] |
| Underlying Mechanism | Alters γ-secretase activity, affecting APP processing[1][2][11] | Overexpression of mutated human genes (APP, PSEN1) driving Aβ production[4][9][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
This compound Treatment of Cell Cultures and Cerebral Organoids
-
Cell Lines: Commonly used cell lines include SH-SY5Y, HT22, and N2a cells, often stably expressing human amyloid precursor protein (APP) with mutations like the Swedish mutation (N2a-AβPP695)[1][2].
-
This compound Administration: this compound is dissolved in a solvent such as DMSO and added to the cell culture medium at a specific concentration (e.g., 100 μM)[2].
-
Incubation: Cells or organoids are incubated with this compound for a defined period, typically ranging from 12 to 48 hours, to induce changes in Aβ production[2][8].
-
Sample Collection: Conditioned media is collected to measure extracellular Aβ levels, and cell lysates can be prepared to measure intracellular levels[2].
-
Aβ Quantification: Enzyme-linked immunosorbent assay (ELISA) is the standard method used to quantify the concentrations of different Aβ species (Aβ38, Aβ40, Aβ42) in the collected samples. Multiplex kits are often used for simultaneous measurement[2][8].
Characterization of Genetic AD Mouse Models
-
Model Generation: Genetic models like APP/PS1 and 5xFAD are created by microinjecting transgenes encoding human APP and presenilin-1 (PSEN1) with familial AD mutations into mouse oocytes[4][5]. These mice are then bred to establish colonies.
-
Aging and Phenotyping: Mice are aged, and cohorts are typically assessed at various time points (e.g., 2, 6, 9, and 12 months) to track disease progression[4].
-
Behavioral Testing: Cognitive function is assessed using standardized tests like the Morris water maze to evaluate spatial learning and memory[4][5].
-
Histopathology: After sacrifice, brain tissue is collected, sectioned, and stained to visualize pathological hallmarks. Immunohistochemistry with specific antibodies is used to detect amyloid plaques and reactive gliosis[4].
-
Biochemical Analysis: Brain homogenates are prepared to measure Aβ levels using ELISA, similar to the in vitro experiments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular pathway affected by this compound and a typical experimental workflow for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 5. cyagen.com [cyagen.com]
- 6. Mammalian Models in Alzheimer’s Research: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]
- 8. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 12. An Overview of Transgenic Mouse Models for the Study of Alzheimer’s Disease [mdpi.com]
A Comparative Guide to Aftin-5: A Novel Aβ42 Inducer and its Distinction from other γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
The amyloid-beta (Aβ) peptide, particularly the 42-amino-acid isoform (Aβ42), is a central player in the pathogenesis of Alzheimer's disease. Its propensity to aggregate and form neurotoxic oligomers and plaques has made the modulation of its production a key therapeutic target. While many research efforts have focused on inhibiting Aβ42 production, a class of small molecules known as Aβ42 inducers has emerged as valuable research tools to model the disease and screen for potential therapeutic agents. Among these, Aftin-5 has garnered significant attention. This guide provides a detailed comparison of this compound's mechanism of action with other Aβ42 inducers, supported by experimental data and protocols.
Distinguishing this compound: A Unique Profile in Aβ42 Induction
This compound belongs to a class of compounds known as inverse γ-secretase modulators (iGSMs). Unlike γ-secretase inhibitors, which block the enzyme's activity altogether, iGSMs allosterically modulate γ-secretase to alter its processivity. This results in a shift in the cleavage of the amyloid precursor protein (APP), favoring the production of longer Aβ species, such as Aβ42, at the expense of shorter forms like Aβ38.[1][2] this compound robustly upregulates the secretion of extracellular Aβ42 while simultaneously decreasing Aβ38 levels, with no significant change in the production of the most abundant Aβ isoform, Aβ40.[2] This effect is critically dependent on the activity of both β-secretase and γ-secretase.[2]
The precise molecular mechanism of this compound is still under investigation, with two primary hypotheses. One suggests that this compound directly binds to a component of the γ-secretase complex, thereby altering its conformation and catalytic activity.[2] An alternative hypothesis proposes that this compound interacts with the APP substrate itself, which in turn influences how it is processed by γ-secretase.
A particularly intriguing aspect of this compound's mechanism is its interaction with mitochondrial proteins. Studies have shown that Aftin-4, a close analog of this compound, binds to VDAC1, prohibitin, and mitofilin. This interaction is associated with reversible alterations in mitochondrial ultrastructure. This suggests that this compound may also exert its effects on γ-secretase activity indirectly, possibly by influencing the local lipid environment of the enzyme within the mitochondrial-associated membranes.
This compound in Comparison to Other Aβ42 Inducers
Other compounds have also been identified as Aβ42 inducers, primarily falling under the category of iGSMs. These include certain non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and the lipid-lowering drug fenofibrate (B1672516). While they share the common outcome of increasing the Aβ42/Aβ40 ratio, there are subtle but important differences in their mechanisms and efficacy compared to this compound.
Similar to Aftin-4, both fenofibrate and celecoxib have been shown to interact with VDAC1, prohibitin, and mitofilin, suggesting a shared pathway involving mitochondrial proteins. However, the potency and specificity of these compounds can vary.
Below is a table summarizing the quantitative data available for this compound and other notable Aβ42 inducers.
| Compound | Class | Target(s) | Effect on Aβ Peptides | Potency (EC50 for Aβ42 Induction) | Reference(s) |
| This compound | Inverse γ-Secretase Modulator | γ-Secretase, APP, VDAC1, Prohibitin, Mitofilin | ↑ Aβ42, ↓ Aβ38, ↔ Aβ40 | Not explicitly reported, but Aftin-4 has an EC50 of 30 µM | |
| Fenofibrate | Inverse γ-Secretase Modulator / PPARα agonist | γ-Secretase, VDAC1, Prohibitin, Mitofilin, PPARα | ↑ Aβ42 | Increased Aβ42 levels by over 300% in H4 cells (concentration not specified) | |
| Celecoxib | Inverse γ-Secretase Modulator / COX-2 Inhibitor | γ-Secretase, VDAC1, Prohibitin, Mitofilin, COX-2 | ↑ Aβ42 | Raised Aβ42 levels by almost 200% in H4 cells (concentration not specified) |
Visualizing the Mechanisms
To better understand the proposed signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Proposed mechanisms of this compound action.
Caption: General experimental workflow for testing Aβ42 inducers.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize Aβ42 inducers. Specific details may need to be optimized for individual experimental setups.
Cell Culture and Treatment for Aβ42 Induction
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or mouse neuroblastoma N2a cells stably expressing human APP695 (N2a-APP695) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2. For N2a-APP695 cells, a selection antibiotic such as G418 (e.g., 200 µg/mL) is typically added to the culture medium.
-
Treatment Protocol:
-
Seed cells in multi-well plates (e.g., 24-well or 96-well) at a density that allows them to reach approximately 80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound or other inducers in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in fresh cell culture medium. A vehicle control (medium with the same concentration of solvent) must be included.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the cells for a specified period, typically 24 to 48 hours.
-
Quantification of Aβ Peptides by ELISA
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of specific Aβ isoforms in the cell culture supernatant.
-
Procedure:
-
Sample Collection: After the treatment period, collect the cell culture supernatant. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove any cells or debris. The cleared supernatant can be used immediately or stored at -80°C.
-
ELISA Protocol: Commercially available ELISA kits for human Aβ38, Aβ40, and Aβ42 are widely used. Follow the manufacturer's instructions carefully. A general procedure is as follows:
-
Prepare standards and samples.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the N-terminus of Aβ.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody that is specific for the C-terminus of the Aβ isoform of interest (e.g., Aβ42). This antibody is typically biotinylated.
-
Incubate to allow the detection antibody to bind to the captured Aβ.
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Wash the plate.
-
Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the Aβ isoform in the unknown samples.
-
Immunoprecipitation and Western Blotting for Aβ Detection
-
Principle: This technique is used to concentrate Aβ peptides from the cell culture supernatant and then detect them using specific antibodies.
-
Procedure:
-
Immunoprecipitation (IP):
-
To the cleared cell culture supernatant, add a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for 1-2 hours at 4°C to capture the antibody-Aβ complexes.
-
Centrifuge to pellet the beads and wash the pellet several times with a suitable buffer (e.g., RIPA buffer or PBS) to remove non-specific binding.
-
-
Western Blotting (WB):
-
Resuspend the final bead pellet in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the proteins by size using Tris-Tricine SDS-PAGE, which provides better resolution for small peptides like Aβ.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Aβ isoform of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Conclusion
This compound stands out as a potent and specific inducer of Aβ42, operating as an inverse γ-secretase modulator. Its unique characteristic of increasing Aβ42 while decreasing Aβ38 and leaving Aβ40 unchanged, coupled with its interaction with mitochondrial proteins, distinguishes it from other Aβ42 inducers like fenofibrate and certain NSAIDs. While these compounds share a common mechanistic theme of modulating γ-secretase, the subtle differences in their activity profiles and potential off-target effects are crucial considerations for researchers utilizing them as tools to study Alzheimer's disease pathology and for the development of novel therapeutic strategies. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these important research compounds.
References
A Comparative Analysis of Aftin-5's Modulatory Effects on γ-Secretase
Aftin-5 is a novel pharmacological tool used to investigate the intricacies of amyloid-β (Aβ) peptide production, a central process in the pathology of Alzheimer's disease. Unlike traditional γ-secretase inhibitors, this compound does not block the enzyme's activity. Instead, it acts as a modulator, selectively altering the profile of Aβ peptides produced by γ-secretase. This guide provides a comparative assessment of this compound's unique mechanism against other classes of γ-secretase-targeting compounds, supported by experimental data and protocols.
Mechanism of Action: this compound as a γ-Secretase Modulator
This compound induces a significant shift in the proteolytic processing of the Amyloid Precursor Protein (APP) by γ-secretase. Its activity is characterized by a robust increase in the production of the aggregation-prone Aβ42 peptide and a concurrent decrease in the Aβ38 peptide, while levels of Aβ40 remain largely unchanged.[1][2] This effect is dependent on functional β-secretase and γ-secretase enzymes, as their respective inhibitors can block the modulatory action of this compound.[1]
The precise molecular target of this compound is not γ-secretase itself. Evidence suggests that this compound alters the ultrastructure of mitochondria and interacts with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin.[1][3] This interaction is believed to indirectly influence the γ-secretase complex, shifting its cleavage preference to favor Aβ42 production. This mechanism contrasts sharply with γ-secretase inhibitors (GSIs), which directly target the enzyme's active site, and other γ-secretase modulators (GSMs), which typically decrease the Aβ42/Aβ40 ratio.
Comparative Performance Data
The specificity of this compound's action is best understood by comparing its effects on Aβ peptide production with those of GSIs and GSMs. The following table summarizes the differential impact of these compounds on the relative abundance of key Aβ peptides in cell culture models.
| Compound Class | Example Compound | Effect on Aβ38 | Effect on Aβ40 | Effect on Aβ42 | Net Effect on γ-Secretase Activity |
| Aβ42 Inducer | This compound | ↓↓ (Strong Decrease) | ↔ (No Change) | ↑↑ (Strong Increase) | Modulates Cleavage Preference |
| γ-Secretase Inhibitor (GSI) | DAPT | ↓ (Decrease) | ↓ (Decrease) | ↓ (Decrease) | Inhibits All Cleavage |
| γ-Secretase Modulator (GSM) | "Torrey Pines" Compound | ↑ (Increase) | ↓ (Decrease) | ↓ (Decrease) | Modulates Cleavage Preference |
Data compiled from Hochard A, et al. (2013). J Alzheimers Dis.
Visualizing the Mechanisms
APP Processing Pathway
The diagram below illustrates the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase, highlighting the different Aβ peptides that are produced. This compound alters the balance of products generated by the γ-secretase complex.
Caption: Amyloid Precursor Protein (APP) processing pathway.
Workflow for Assessing γ-Secretase Modulators
This workflow outlines the key steps to evaluate how a compound like this compound modulates γ-secretase activity in a cell-based assay.
Caption: Experimental workflow for analyzing Aβ peptide production.
Experimental Protocols
Cell-Based Assay for Aβ Production
This protocol is used to measure the effect of compounds on the extracellular production of Aβ peptides in a cellular context.
Objective: To quantify the levels of Aβ38, Aβ40, and Aβ42 secreted by cells upon treatment with this compound or other compounds.
Materials:
-
N2a-AβPP695 cells (or other suitable cell line overexpressing human APP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, DAPT, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
ELISA kits specific for human Aβ38, Aβ40, and Aβ42.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate N2a-AβPP695 cells in a 96-well plate at a density that allows for growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells (typically ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 18-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells or debris.
-
ELISA Analysis: Quantify the concentration of Aβ38, Aβ40, and Aβ42 in the collected supernatants using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations from compound-treated wells to the vehicle-treated control wells. Express results as a fold change or percentage of control.
Cell-Free γ-Secretase Activity Assay
This protocol assesses the direct effect of a compound on the enzymatic activity of isolated γ-secretase. While this compound's primary mechanism is indirect, this assay is crucial for evaluating direct inhibitors (GSIs).
Objective: To measure γ-secretase-mediated cleavage of a substrate in a cell-free system.
Materials:
-
Cell membranes containing active γ-secretase, prepared from cultured cells (e.g., HEK293T).
-
CHAPSO detergent for solubilizing membranes.
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence from APP C-terminus flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., sodium citrate (B86180) buffer, pH 6.5).
-
Test compounds (GSI as a positive control).
-
Black 96-well microplate suitable for fluorescence measurements.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Prepare solubilized γ-secretase by treating cell membranes with a CHAPSO-containing buffer.
-
Reaction Setup: In a black 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add the solubilized γ-secretase preparation to each well to start the reaction. Include negative controls without the enzyme or without the substrate.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 1-4 hours), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increased signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle) after subtracting the background fluorescence from the negative control wells. Determine the IC₅₀ value for inhibitory compounds.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
Aftin-5: A Potent Positive Control for Anti-Amyloid Drug Screening
For researchers, scientists, and drug development professionals, identifying compounds that modulate the production of amyloid-beta (Aβ) peptides is a cornerstone of Alzheimer's disease research. Aftin-5 has emerged as a valuable tool in this endeavor, serving as a reliable positive control in screening assays designed to find new anti-amyloid therapeutics. This guide provides an objective comparison of this compound with other potential positive controls, supported by experimental data and detailed protocols.
This compound is a small molecule that acts as an inducer of Amyloid-β 42 (Aβ42) production. Its mechanism of action involves the upregulation of Aβ42 and the downregulation of Aβ38 levels in a manner dependent on β-secretase and γ-secretase activity. This effect is associated with alterations in the ultrastructure of mitochondria.[1][2] Notably, the increase in Aβ42 production is selective, as Aβ40 levels remain stable.[3][4][5] This specific activity makes this compound an excellent tool for creating a cellular environment that mimics the amyloidogenic conditions observed in Alzheimer's disease, providing a robust system for testing the efficacy of potential drug candidates.
Comparative Analysis of Aβ42 Inducers
This compound stands out for its potent and selective induction of Aβ42. While other compounds, such as fenofibrate (B1672516) and celecoxib (B62257), have also been reported to increase Aβ42 levels, this compound and its analogs (like Aftin-4) have been specifically characterized for their utility in creating a chemical model of Alzheimer's disease.[6][7] The effect of Aftin-4, a related compound, has been shown to be comparable to that of fenofibrate and celecoxib in inducing Aβ42.[6]
In contrast to this compound, γ-secretase modulators (GSMs) represent a class of compounds with the opposite effect. GSMs, such as certain non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and indomethacin, selectively decrease the production of the pathogenic Aβ42 peptide in favor of shorter, less amyloidogenic Aβ species.[8][9][10] Therefore, GSMs can serve as valuable negative controls in screening assays that use this compound as a positive control, helping to validate the specificity of the assay and the mechanism of action of potential hit compounds.
Table 1: Comparison of this compound and Other Aβ42 Modulators
| Compound | Class | Primary Effect on Aβ Peptides | Mechanism of Action | Use in Screening Assays |
| This compound | Aβ42 Inducer | Increases Aβ42, Decreases Aβ38, No change in Aβ40[3][4][5] | Modulates β- and γ-secretase activity, alters mitochondrial ultrastructure[1][2] | Positive Control |
| Fenofibrate | Aβ42 Inducer | Increases Aβ42[6] | Affects γ-secretase activity[11] | Positive Control |
| Celecoxib | Aβ42 Inducer | Increases Aβ42[6] | Affects γ-secretase activity[12] | Positive Control |
| Ibuprofen | γ-Secretase Modulator (GSM) | Decreases Aβ42, Increases shorter Aβ species[8] | Modulates γ-secretase to favor cleavage at alternative sites[8] | Negative Control/Comparator |
| Indomethacin | γ-Secretase Modulator (GSM) | Decreases Aβ42, Increases shorter Aβ species[8] | Modulates γ-secretase to favor cleavage at alternative sites[8] | Negative Control/Comparator |
Experimental Data and Performance
Studies have demonstrated a dose-dependent increase in extracellular Aβ42 levels in various cell lines treated with this compound. For instance, in N2a-AβPP695 cells, this compound has been shown to induce a significant, dose-dependent increase in secreted Aβ42, with effects observed at concentrations as low as 10 µM.[4] This robust response provides a clear and measurable endpoint for screening assays. Furthermore, the effect of this compound has been validated in more complex models, such as human cerebral organoids, where it successfully induces an increase in the Aβ42/Aβ40 ratio, a key pathological hallmark of Alzheimer's disease.[13][14]
Table 2: Quantitative Effects of Aftin Analogs on Aβ42 Production
| Compound | Cell Line | Concentration | Fold Increase in Extracellular Aβ42 (vs. control) |
| Aftin-4 | N2a | 100 µM | ~7-fold[6] |
| Aftin-4 | Primary Neurons | 100 µM | ~4-fold[6] |
| This compound | N2a-AβPP695 | 100 µM | >9-fold[3] |
Experimental Protocols
To facilitate the use of this compound as a positive control, detailed protocols for key experiments are provided below.
This compound Treatment and Aβ42 Quantification by ELISA
This protocol describes the induction of Aβ42 production in a neuronal cell line using this compound and its subsequent quantification.
Protocol:
-
Cell Culture: Plate N2a-AβPP695 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of test compounds. For the positive control, add this compound to a final concentration of 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of Aβ42 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[4]
Thioflavin T (ThT) Assay for Amyloid Aggregation
This assay is used to screen for inhibitors of Aβ aggregation. This compound is not directly used in the ThT assay itself but is critical in the primary cell-based screen to identify compounds that reduce Aβ production. The ThT assay serves as a secondary, cell-free assay to characterize the anti-aggregation properties of hits from the primary screen.
Protocol:
-
Reagent Preparation: Prepare a stock solution of synthetic Aβ42 peptide and a working solution of Thioflavin T (e.g., 5 µM).[15]
-
Assay Setup: In a 96-well black plate, mix the Aβ42 peptide, ThT, and the test compound at desired concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm at regular intervals.[1]
-
Data Analysis: An increase in fluorescence indicates Aβ fibril formation. The efficacy of an inhibitory compound is determined by the reduction in fluorescence compared to the control (Aβ42 and ThT without the test compound).
Transmission Electron Microscopy (TEM) for Fibril Visualization
TEM is used to visually confirm the presence and morphology of amyloid fibrils and to assess the impact of inhibitory compounds.
Protocol:
-
Fibril Formation: Incubate synthetic Aβ42 peptide under conditions that promote fibrillization (e.g., 37°C with agitation), with or without the test compound.
-
Grid Preparation: Apply a small volume of the sample onto a carbon-coated copper grid for a few minutes.
-
Negative Staining: Remove excess sample and stain the grid with a solution of 2% uranyl acetate.[3][16]
-
Imaging: Allow the grid to dry completely before imaging with a transmission electron microscope. Amyloid fibrils will appear as long, unbranched filaments.
Signaling Pathway and Mechanism of this compound
This compound's mechanism of action involves the modulation of the secretase pathways that process the amyloid precursor protein (APP). By influencing the activity of β- and γ-secretases, this compound shifts the cleavage of APP towards the production of the more amyloidogenic Aβ42 peptide. This process is also linked to changes in mitochondrial structure.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]
- 15. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 16. cores.emory.edu [cores.emory.edu]
A Comparative Analysis of Aftin-5 and Fenofibrate on Mitochondrial Cristae Morphology and Function
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide was published today, offering researchers, scientists, and drug development professionals an in-depth analysis of the effects of Aftin-5 and fenofibrate (B1672516) on mitochondrial cristae. This guide synthesizes available experimental data to provide a clear comparison of the two compounds' impacts on mitochondrial structure and function.
Mitochondria, the powerhouses of the cell, are critically involved in cellular metabolism and signaling. The intricate folds of their inner membrane, known as cristae, are the primary sites of oxidative phosphorylation. Alterations in cristae morphology are often indicative of mitochondrial dysfunction and are implicated in various disease states. This guide provides a valuable resource for understanding how this compound, an inducer of amyloid-β 42 (Aβ42), and fenofibrate, a lipid-lowering agent, modulate these vital cellular structures.
Data Presentation: this compound vs. Fenofibrate
The following tables summarize the known effects of this compound and fenofibrate on mitochondrial cristae and overall mitochondrial function based on available research.
Table 1: Comparative Effects on Mitochondrial Cristae Morphology
| Feature | This compound | Fenofibrate |
| Cristae Morphology | Reversibly alters the ultrastructure of mitochondria, leading to the disappearance of cristae.[1] | Causes mitochondrial swelling and the destruction or disappearance of mitochondrial cristae.[2][3] |
| Quantitative Data | No quantitative data available. Effects are described qualitatively. | No direct quantitative data on cristae morphology, but associated with significant functional deficits. |
Table 2: Comparative Effects on Mitochondrial Function
| Parameter | This compound | Fenofibrate |
| Mitochondrial Respiration | Described as having "little effects" on oxygen consumption.[4][5] | Basal Respiration: Decreased from 905.7 ± 34.1 to 389.6 ± 10.6 pmol/min. Maximal Respiration: Decreased from 1,236.0 ± 46.3 to 263.1 ± 10.8 pmol/min. |
| ATP Production | No quantitative data available, but implied to have minimal effect. | Decreased from 439.7 ± 14.4 to 247.5 ± 10.8 pmol/min. |
| Mitochondrial Membrane Potential (MMP) | Described as having "little effects" on transmembrane potential loss. | Significantly decreased. The ratio of red to green fluorescence (JC-1 assay) dropped from 39.05 ± 7.78 to 0.095 ± 0.01. |
| Respiratory Complex Inhibition | No data available. | Inhibits Complex I of the electron transport chain. At 100 µM, fenofibrate reduced complex I activity by -78 ± 4%. |
| Mechanism of Action | Interacts with VDAC1, prohibitin, and mitofilin, potentially altering the lipid raft properties and shifting γ-secretase activity. | Primarily acts as a PPARα agonist, leading to metabolic reprogramming. Also exhibits PPARα-independent effects by directly accumulating in mitochondria. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound and fenofibrate.
Transmission Electron Microscopy (TEM) for Mitochondrial Cristae Morphology
This protocol provides a general framework for the ultrastructural analysis of mitochondrial cristae.
-
Cell Culture and Treatment:
-
Culture cells (e.g., N2a neuroblastoma or HepG2 hepatoma cells) in appropriate media and conditions.
-
Treat cells with desired concentrations of this compound or fenofibrate for a specified duration (e.g., 24 hours).
-
-
Fixation:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate or phosphate (B84403) buffer (pH 7.4) for 1-2 hours at room temperature.
-
-
Post-fixation and Staining:
-
Rinse the cells with the same buffer.
-
Post-fix with 1% osmium tetroxide in the same buffer for 1 hour at 4°C to enhance contrast and preserve lipid structures.
-
Rinse with distilled water.
-
Stain en bloc with 1-2% uranyl acetate (B1210297) in distilled water for 1 hour in the dark.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a mixture of resin (e.g., Epon or Spurr's resin) and a transitional solvent (e.g., propylene (B89431) oxide).
-
Embed the samples in pure resin and polymerize at 60°C for 48 hours.
-
-
Ultrathin Sectioning and Imaging:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate (B86180) to further enhance contrast.
-
Examine the sections using a transmission electron microscope (e.g., FEI Tecnai series) and capture images of mitochondria at high magnification (e.g., 20,000-50,000x).
-
-
Quantitative Analysis of Cristae Morphology:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify various parameters of cristae morphology from the captured TEM images.
-
Measurements can include:
-
Cristae Density: Number of cristae per mitochondrial area.
-
Cristae Surface Area: Total surface area of cristae relative to mitochondrial volume.
-
Cristae Score: A semi-quantitative scoring system based on the integrity and organization of cristae.
-
Cristae Width and Length: Direct measurements of individual cristae dimensions.
-
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
-
Treatment:
-
Treat cells with this compound or fenofibrate at various concentrations for the desired time.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Operation:
-
Load the sensor cartridge with compounds to be injected during the assay (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A).
-
Calibrate the analyzer with the hydrated sensor cartridge.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
-
Data Analysis:
-
The Seahorse XF software measures OCR in real-time.
-
The sequential injection of mitochondrial inhibitors allows for the calculation of key parameters:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-linked Respiration: The decrease in OCR after the injection of oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).
-
Non-mitochondrial Respiration: The remaining OCR after the injection of rotenone and antimycin A (Complex I and III inhibitors).
-
-
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential.
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound or fenofibrate as described previously.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 5-10 µg/mL in cell culture medium).
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
Wash the cells with PBS or culture medium to remove excess dye.
-
Acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
In apoptotic or metabolically stressed cells with low MMP, JC-1 remains in its monomeric form, emitting green fluorescence (~525 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed signaling pathway of fenofibrate's effect on mitochondria.
Caption: Experimental workflow for TEM analysis of mitochondrial cristae.
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Aftin-5: Comprehensive Disposal and Safety Procedures
This guide provides essential safety and logistical information for the proper disposal of Aftin-5, a roscovitine-related purine (B94841) used in research to increase the production of amyloid-β42 (Aβ42).[1] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This content is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is intended for research use only and is not for therapeutic or human diagnostic use.[1] While extensive toxicity data is not available, it has been shown to exhibit slight cytotoxicity in various cell lines.[2][3] Therefore, standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be observed at all times. The compound is air and light sensitive.[4]
Step-by-Step Disposal Protocol
As this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, all waste materials containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all disposable materials contaminated with this compound (e.g., gloves, weighing papers, pipette tips, vials) into a dedicated, clearly labeled, leak-proof container designated for solid hazardous chemical waste.
-
Collect unused or expired this compound powder in its original container or a securely sealed, compatible container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., in DMSO, ethanol) in a designated, leak-proof, and chemically compatible liquid waste container. A screw-cap is mandatory to prevent leakage and evaporation.
-
To prevent dangerous reactions, do not mix this compound waste with incompatible waste streams. For instance, store organic solvent waste separately from aqueous or corrosive (acid/base) waste.
-
2. Waste Container Labeling:
-
Properly label all waste containers immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All solvent components and their approximate percentages (e.g., "DMSO >90%, this compound <10%")
-
The date when waste was first added.
-
The name and location of the generating laboratory.
-
3. On-Site Storage:
-
Store all this compound waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
Ensure the SAA is a well-ventilated area.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks from the primary container.
4. Final Disposal:
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Follow their specific procedures for requesting a waste collection.
-
Do not allow waste to accumulate beyond your institution's specified time or volume limits (e.g., typically a maximum of 55 gallons in an SAA).
This compound Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Data | Reference(s) |
| Molecular Formula | C₁₉H₂₆N₆O | |
| Molecular Weight | 354.45 g/mol | |
| CAS Number | 1461717-05-4 | |
| Purity | >98% | |
| Solubility (DMSO) | ≥ 16.67 mg/mL | |
| Storage (Solid) | -20°C, protect from air and light | |
| Storage (In Solvent) | -80°C (up to 6 months); -20°C (up to 1 month) | |
| Cytotoxicity (IC₅₀) | ~150-194 µM in various cell lines |
Logical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: A workflow diagram illustrating the proper procedure for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling Aftin-5
For researchers, scientists, and drug development professionals utilizing Aftin-5, a potent inducer of amyloid-β 42 (Aβ42), stringent adherence to safety and handling protocols is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a bioactive small molecule and general laboratory safety standards, the following precautions are essential.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are compatible with dimethyl sulfoxide (B87167) (DMSO) and ethanol, common solvents for this compound.
-
Body Protection: A lab coat or protective gown should be worn to protect from skin contact.
Engineering Controls
Work with this compound, especially when handling the powdered form or preparing stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Operational Plans: From Receipt to Application
A systematic approach to handling this compound from the moment it is received to its experimental application is crucial for safety and research integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is typically a white to off-white solid.[1] It should be stored in a cool, dry place, protected from light and moisture.[1] For long-term storage, -20°C is recommended, where it is stable for at least two years.[1]
Storage Conditions for this compound and Stock Solutions:
| Form | Storage Temperature | Duration |
| Pure (Solid) | -20°C | At least 2 years[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[2] |
| Stock Solution in DMSO | -80°C | Up to 6 months[3] |
Preparation of Stock Solutions
This compound is soluble in DMSO and ethanol.[1][2] Stock solutions can be prepared up to 10mM in DMSO.[1] When preparing solutions, it is advisable to do so on the day of use if possible.[2] If storage of the solution is necessary, it can be kept at -20°C for up to one month.[2] Before use, stored solutions should be equilibrated to room temperature, ensuring any precipitate is fully dissolved.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential biological effects.
Waste Segregation and Collection
-
Chemical Waste: All materials contaminated with this compound, including unused stock solutions, cell culture media containing the compound, and disposable labware (e.g., pipette tips, tubes, flasks), should be collected as hazardous chemical waste.
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Containers: Do not rinse empty this compound containers into the drain. They should be treated as hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible chemicals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Do not dispose of this compound or its solutions down the drain.
Experimental Protocols
This compound is utilized to induce an Alzheimer's disease-like phenotype in cellular models by increasing the production of Aβ42.
Key Experimental Parameters
The following table summarizes key quantitative data for the experimental use of this compound.
| Parameter | Cell Lines | Concentration | Incubation Time | Effect |
| Cytotoxicity (IC50) | SH-SY5Y | 180 µM | Not specified | Slight cytotoxicity[3] |
| HT22 | 194 µM | Not specified | Slight cytotoxicity[3] | |
| N2a | 178 µM | Not specified | Slight cytotoxicity[3] | |
| N2a-AβPP695 | 150 µM | Not specified | Slight cytotoxicity[3] | |
| Induction of Aβ42 | N2a-AβPP695 | 100 µM | 18 hours | Upregulation of extracellular Aβ42, downregulation of Aβ38[4] |
| Human Cerebral Organoids | Not specified | 4 days | Increased Aβ42 secretion and Aβ42/Aβ40 ratio[5] |
Step-by-Step Protocol for Treating Cells with this compound
This protocol outlines the general steps for treating a neuronal cell line (e.g., SH-SY5Y or N2a) to induce Aβ42 production.
-
Cell Culture: Culture cells to the desired confluency in the appropriate growth medium and conditions.
-
Prepare this compound Working Solution: Dilute the this compound stock solution (in DMSO) with cell culture medium to the final desired concentration (e.g., 100 µM). It is important to also prepare a vehicle control using an equivalent concentration of DMSO in the medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).
-
Sample Collection: After incubation, collect the conditioned medium to measure extracellular Aβ peptides. The cells can also be harvested for analysis of intracellular components.
-
Analysis: Analyze the levels of Aβ40 and Aβ42 in the conditioned medium using an ELISA or other suitable immunoassay to determine the Aβ42/Aβ40 ratio.
Visualizations
Signaling Pathway of this compound Action
This compound modulates the processing of Amyloid Precursor Protein (APP) by influencing the activity of β-secretase and γ-secretase, leading to an increased production of Aβ42.
Caption: this compound alters γ-secretase activity, shifting APP processing to favor Aβ42 production.
Experimental Workflow for this compound Treatment and Analysis
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: A streamlined workflow for inducing and analyzing Aβ42 production using this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
